Methyl 2-amino-3,3-dimethylbutanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-3,3-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2,3)5(8)6(9)10-4/h5H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYLIGGIKNKWQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397035 | |
| Record name | methyl 2-amino-3,3-dimethylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3850-31-5 | |
| Record name | Methyl-DL-tert-leucinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003850315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | methyl 2-amino-3,3-dimethylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL DL-TERT-LEUCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU8F3YKM34 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(R)-Methyl 2-amino-3,3-dimethylbutanoate chemical properties
An In-depth Technical Guide to (R)-Methyl 2-amino-3,3-dimethylbutanoate: Properties, Synthesis, and Applications
Abstract
(R)-Methyl 2-amino-3,3-dimethylbutanoate, also known as Methyl D-tert-leucinate, is a non-proteinogenic amino acid ester of significant interest in medicinal chemistry and synthetic organic chemistry. Its sterically demanding tert-butyl group and defined stereochemistry at the α-carbon make it a valuable chiral building block for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis, and key applications, with a focus on its utility for researchers, scientists, and drug development professionals.
Physicochemical and Chiral Properties
(R)-Methyl 2-amino-3,3-dimethylbutanoate is the methyl ester of D-tert-leucine, a chiral, non-natural amino acid. The defining feature of this molecule is the bulky tert-butyl group adjacent to the chiral center, which imparts unique conformational constraints and steric properties that are highly sought after in drug design to modulate binding affinity and metabolic stability.
The compound is typically a colorless to light yellow liquid under standard conditions.[1][2] Proper storage requires an inert atmosphere in a freezer at temperatures under -20°C to maintain its integrity.[3][4] The hydrochloride salt of the corresponding (S)-enantiomer is a white solid with a melting point of 183-186°C, suggesting the (R)-enantiomer hydrochloride salt would have a similar melting point.
A critical parameter for any chiral compound is its specific optical rotation. For the related (S)-enantiomer hydrochloride salt, the specific rotation has been reported as +16.5° (c=1, in Methanol). Therefore, the specific rotation for the (R)-enantiomer hydrochloride salt can be expected to be approximately -16.5° under identical conditions, confirming its enantiomeric identity.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | methyl (2R)-2-amino-3,3-dimethylbutanoate | [5] |
| Synonyms | Methyl D-tert-leucinate, 3-Methyl-d-valine methyl ester | [5] |
| CAS Number | 112245-08-6 | [5] |
| Molecular Formula | C₇H₁₅NO₂ | [5] |
| Molecular Weight | 145.20 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Boiling Point | ~69°C @ 16-20 mmHg (for S-enantiomer) | [6][7][8][9] |
| Predicted Density | ~0.957 g/cm³ | [1][2][7] |
| Storage | Store in freezer, under -20°C, inert atmosphere | [3][4] |
| Solubility (HCl Salt) | Slightly soluble in Water, Methanol, DMSO | |
Spectroscopic Profile for Structural Verification
Confirmation of the structure and purity of (R)-Methyl 2-amino-3,3-dimethylbutanoate relies on standard spectroscopic techniques. While specific spectra are proprietary to manufacturers, the expected profile can be reliably predicted.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct, well-resolved signals. A sharp singlet integrating to nine protons (9H) around δ 1.0 ppm would correspond to the magnetically equivalent protons of the tert-butyl group. A singlet integrating to three protons (3H) around δ 3.7 ppm would represent the methyl ester protons. The α-proton, adjacent to the amine and ester, would appear as a singlet or a narrow multiplet around δ 3.5-3.8 ppm. The two protons of the primary amine (NH₂) would likely appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.
-
¹³C NMR (Carbon NMR): The carbon spectrum would show the carbonyl carbon of the ester at the downfield end (~175 ppm). The quaternary carbon of the tert-butyl group would appear around 34 ppm, and the methyl carbons of the tert-butyl group would resonate around 27 ppm. The α-carbon would be observed around 60 ppm, and the methyl ester carbon around 52 ppm.
-
Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would confirm the molecular weight. The ESI-MS spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 146.1.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretch of the primary amine (around 3300-3400 cm⁻¹), the C=O stretch of the ester (around 1735-1750 cm⁻¹), and C-H stretches of the aliphatic groups.
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure non-natural amino acids like D-tert-leucine and its esters is a critical task in synthetic chemistry. The primary challenge is the precise control of the stereocenter at the α-carbon. Asymmetric synthesis is the preferred approach over classical resolution for achieving high enantiomeric purity efficiently.
One established strategy involves the use of chiral auxiliaries or asymmetric catalysis. A conceptual workflow for producing such a chiral amino ester is outlined below. This often begins with establishing the stereocenter on a precursor molecule, followed by functional group manipulations.
Caption: Conceptual workflow for the asymmetric synthesis of (R)-Methyl 2-amino-3,3-dimethylbutanoate.
Chemical Reactivity and Synthetic Utility
The synthetic utility of (R)-Methyl 2-amino-3,3-dimethylbutanoate stems from its two primary functional groups: the primary amine and the methyl ester.
Reactions at the Amino Group
The primary amine is a nucleophilic center and readily undergoes standard transformations, most notably acylation to form amides. A crucial reaction for its use in peptide synthesis or as a building block is N-Boc protection , where the amine is reacted with di-tert-butyl dicarbonate (Boc₂O) to form a tert-butoxycarbonyl (Boc) protected intermediate. This protecting group strategy is fundamental in modern organic synthesis as it renders the amine unreactive under a wide range of conditions, allowing for selective modification of other parts of the molecule.[10]
Caption: Typical synthetic sequence utilizing (R)-Methyl 2-amino-3,3-dimethylbutanoate as a chiral synthon.
Reactions at the Ester Group
The methyl ester can undergo hydrolysis under basic (saponification) or acidic conditions to yield the corresponding carboxylic acid, (R)-2-amino-3,3-dimethylbutanoic acid. It can also be reduced, for example with lithium aluminum hydride (LiAlH₄), to the corresponding chiral amino alcohol.
Applications in Drug Development
Chiral, non-natural amino acids are foundational components in modern medicinal chemistry. The incorporation of the D-tert-leucine scaffold can offer significant advantages:
-
Increased Metabolic Stability: The bulky tert-butyl group can act as a steric shield, hindering enzymatic degradation (e.g., by proteases) near the amide bond, thereby increasing the in vivo half-life of a drug.
-
Conformational Rigidity: The steric hindrance of the tert-butyl group restricts bond rotation, which can lock the molecule into a specific, biologically active conformation, leading to higher binding affinity and selectivity for its target.
-
Improved Pharmacokinetic Properties: The lipophilic nature of the tert-butyl group can enhance membrane permeability and oral bioavailability.
A prominent example illustrating the importance of related chiral amino-acid-derived synthons is the synthesis of Remdesivir , an antiviral drug used in the treatment of COVID-19.[11] While Remdesivir itself is synthesized from a phosphoramidate derived from L-alanine, its complex synthesis highlights the critical role that enantiomerically pure amino acid derivatives play in constructing the chiral centers of modern pharmaceuticals.[1][3][12][13][14][15] The synthesis of such drugs is a multi-step process where each chiral building block must be of high enantiomeric purity to ensure the final product is the correct, biologically active stereoisomer.[11]
Experimental Protocol: N-Boc Protection
This protocol describes a standard procedure for the N-Boc protection of (R)-Methyl 2-amino-3,3-dimethylbutanoate, a common first step for its use as a building block.
Materials:
-
(R)-Methyl 2-amino-3,3-dimethylbutanoate (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (R)-Methyl 2-amino-3,3-dimethylbutanoate (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (1.5 eq) to the solution and cool the flask to 0°C in an ice bath.
-
In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of DCM.
-
Add the Boc₂O solution dropwise to the stirred, cooled amine solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, (R)-Methyl 2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoate, can be purified by flash column chromatography on silica gel if necessary.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed. Based on data for the racemic compound and its hydrochloride salt, (R)-Methyl 2-amino-3,3-dimethylbutanoate should be handled in a well-ventilated area or a chemical fume hood.[2][12] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.
-
Hazard Statements (inferred from related compounds): May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[12]
-
Storage: Keep container tightly sealed in a dry and well-ventilated place. Store under an inert atmosphere and keep refrigerated or frozen (-20°C) for long-term stability.[3][4]
Always consult the specific Material Safety Data Sheet (MSDS) provided by the supplier before use.
Conclusion
(R)-Methyl 2-amino-3,3-dimethylbutanoate is more than a simple amino acid derivative; it is a specialized tool for the modern synthetic chemist. Its unique steric profile and defined stereochemistry provide a reliable and powerful building block for creating novel molecules with tailored properties. For professionals in drug discovery and development, understanding the properties and reactivity of such chiral synthons is fundamental to designing the next generation of therapeutic agents.
References
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Freshine Chem. (2020, April 17). Synthesis of Remdesivir. Available from: [Link]
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Chiral Technologies. (n.d.). The Chiral Separation of Remdesivir and Several of its Key-Starting Materials. Available from: [Link]
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Lin, S., et al. (2022). Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. ACS Omega. Available from: [Link]
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Lin, S., et al. (2022). Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. ACS Omega. Available from: [Link]
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Reddy, B. V. S., et al. (2021). Total synthesis of remdesivir. Tetrahedron Letters. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40532482, (R)-Methyl 2-amino-3,3-dimethylbutanoate. Retrieved from [Link].
- Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal.
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Biosynce. (n.d.). (S)-Methyl 2-amino-3,3-dimethylbutanoate CAS 63038-26-6. Available from: [Link]
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Heravi, M. M., et al. (2021). A Mini Review on Discovery and Synthesis of Remdesivir as an Effective and Promising Drug against COVID-19. Journal of Chemistry. Available from: [Link]
- Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
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ChemBK. (n.d.). (S)-methyl 2-amino-3,3-dimethylbutanoate(WXG02636). Available from: [Link]
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An In-depth Technical Guide to Methyl 2-amino-3,3-dimethylbutanoate
This technical guide provides a comprehensive overview of Methyl 2-amino-3,3-dimethylbutanoate, a notable non-proteinogenic amino acid ester. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth information on its chemical and physical properties, synthesis, and potential applications.
Core Molecular Attributes
Methyl 2-amino-3,3-dimethylbutanoate, also known as methyl tert-leucinate, is the methyl ester of tert-leucine, a synthetic amino acid. Its defining feature is the sterically demanding tert-butyl group attached to the alpha-carbon, which imparts unique conformational constraints and properties relevant in various chemical contexts.
Molecular Formula and Weight
The fundamental chemical identity of this compound is established by its molecular formula and weight.
These values are critical for stoichiometric calculations in synthesis, quantitative analysis, and mass spectrometry.
Chemical Structure
The structure of Methyl 2-amino-3,3-dimethylbutanoate is characterized by a central chiral carbon atom bonded to an amino group, a methyl ester group, a hydrogen atom, and a bulky tert-butyl group.
Caption: 2D structure of Methyl 2-amino-3,3-dimethylbutanoate.
Physicochemical Properties and Stereoisomerism
The physical and chemical characteristics of Methyl 2-amino-3,3-dimethylbutanoate are pivotal for its handling, storage, and application in experimental settings.
Tabulated Physical Properties
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 69°C at 16 mmHg | [5][6] |
| Density | 0.957 ± 0.06 g/cm³ (Predicted) | [4][6] |
| pKa | 8.01 ± 0.37 (Predicted) | [4][6] |
| Refractive Index | 1.4300 to 1.4340 | [5][6] |
| Storage Temperature | -20°C, protected from light | [4][5] |
Stereoisomerism
The alpha-carbon of Methyl 2-amino-3,3-dimethylbutanoate is a stereocenter, meaning the molecule exists as two enantiomers: (S) and (R). These stereoisomers are non-superimposable mirror images and can exhibit different biological activities.
-
(S)-Methyl 2-amino-3,3-dimethylbutanoate (L-tert-Leucine methyl ester): CAS Number 63038-26-6[1][2][5][6]
-
(R)-Methyl 2-amino-3,3-dimethylbutanoate (D-tert-Leucine methyl ester): CAS Number 112245-08-6[3]
-
Racemic Methyl 2-amino-3,3-dimethylbutanoate: CAS Number 3850-31-5[4]
The specific enantiomer used is critical in stereoselective synthesis and chiral drug development.
Synthesis and Reactivity
The synthesis of Methyl 2-amino-3,3-dimethylbutanoate and its parent amino acid often starts from readily available precursors.
General Synthesis Outline
A common route to synthesize non-natural amino acids like tert-leucine involves multi-step processes. For instance, the synthesis of a related compound, D-2-aminoxy-3-methylbutyric acid, starts from the natural amino acid L-valine and proceeds through steps including diazotization, hydrolysis, protection, esterification, and stereochemical inversion.[7] A similar strategic approach can be envisioned for the synthesis of tert-leucine and its subsequent esterification to the methyl ester.
Caption: Generalized synthetic workflow for Methyl 2-amino-3,3-dimethylbutanoate.
Experimental Protocol: Esterification of tert-Leucine
This protocol describes a general method for the esterification of an amino acid, which can be adapted for the synthesis of Methyl 2-amino-3,3-dimethylbutanoate from tert-leucine.
-
Dissolution: Suspend tert-leucine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Acid Catalyst: Cool the suspension in an ice bath and slowly add a suitable acid catalyst, such as thionyl chloride or by bubbling hydrogen chloride gas through the solution. This in situ generation of the acid catalyst is a common and effective method.
-
Reflux: After the addition of the catalyst, remove the ice bath and heat the mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting amino acid is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product, often obtained as a hydrochloride salt, can be neutralized with a base and extracted with an organic solvent. Further purification can be achieved by distillation or column chromatography to yield pure Methyl 2-amino-3,3-dimethylbutanoate.
Note: This is a generalized protocol and should be adapted and optimized based on specific laboratory conditions and safety guidelines.
Applications in Research and Development
The unique steric hindrance provided by the tert-butyl group makes Methyl 2-amino-3,3-dimethylbutanoate a valuable building block in several areas of chemical research.
-
Peptide Synthesis: Incorporation of tert-leucine residues into peptides can induce specific secondary structures and increase resistance to enzymatic degradation.
-
Chiral Auxiliaries: The enantiomerically pure forms of this compound can be used as chiral auxiliaries in asymmetric synthesis to control the stereochemical outcome of a reaction.
-
Pharmaceutical Development: As a derivative of a non-natural amino acid, it serves as a precursor for the synthesis of complex molecules with potential therapeutic applications.[8]
Conclusion
Methyl 2-amino-3,3-dimethylbutanoate is a chemically significant molecule with well-defined properties. Its stereoisomers offer distinct opportunities in stereoselective synthesis and the development of novel chemical entities. This guide provides foundational knowledge for its effective use in a research and development setting.
References
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PubChem. (n.d.). (R)-Methyl 2-amino-3,3-dimethylbutanoate. Retrieved from [Link]
- Google Patents. (n.d.). CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.
-
MDPI. (2020). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]
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Royal Society of Chemistry. (2023). A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives. Retrieved from [Link]
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Methyl 2-amino-3,3-dimethylbutanoate physical characteristics and stability
An In-Depth Technical Guide to the Physical Characteristics and Stability of Methyl 2-amino-3,3-dimethylbutanoate
Introduction
Methyl 2-amino-3,3-dimethylbutanoate, also known as L-tert-Leucine Methyl Ester or (S)-Methyl 2-amino-3,3-dimethylbutanoate, is a chiral amino acid ester of significant interest in pharmaceutical and synthetic chemistry.[1] Its bulky tert-butyl group provides unique steric properties that are leveraged in the synthesis of complex molecules, including chiral ligands and active pharmaceutical ingredients (APIs). Understanding the fundamental physical characteristics and chemical stability of this compound is paramount for its effective handling, storage, and application in research and drug development.
This guide provides a comprehensive overview of the core physicochemical properties of Methyl 2-amino-3,3-dimethylbutanoate, delves into its stability profile, and outlines robust protocols for its evaluation, grounded in established scientific principles and regulatory expectations.
Core Physical and Chemical Properties
The intrinsic properties of a molecule dictate its behavior in various chemical and physical environments. For Methyl 2-amino-3,3-dimethylbutanoate, these characteristics are crucial for designing synthetic routes, developing formulations, and ensuring analytical accuracy. The key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 63038-26-6 | [1][2][3][4] |
| Molecular Formula | C₇H₁₅NO₂ | [1][2][4][5][6] |
| Molecular Weight | 145.2 g/mol | [1][2][4][5][6] |
| Appearance | Colorless to light yellow clear liquid | [3][7] |
| Boiling Point | 69°C at 16 mmHg (lit.) 68°C at 20 Torr 163.1±13.0 °C (Predicted) | [3][8] [8] [7] |
| Density | 0.957 ± 0.06 g/cm³ (Predicted) | [3][7] |
| Refractive Index | 1.4300 to 1.4340 | [3] |
| pKa | 8.01 ± 0.37 (Predicted) | [3][7] |
| Storage Conditions | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C | [3][4][6][7] |
Chemical Stability and Degradation Pathways
The stability of an API or a key intermediate like Methyl 2-amino-3,3-dimethylbutanoate is a critical quality attribute.[9][10] Degradation can lead to loss of potency, formation of potentially toxic impurities, and altered physical properties. The primary functional groups susceptible to chemical transformation in this molecule are the methyl ester and the primary amine.
Hydrolytic Instability
The most significant and predictable degradation pathway for Methyl 2-amino-3,3-dimethylbutanoate is the hydrolysis of its methyl ester group. This reaction can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis : In the presence of dilute acid and water, the ester undergoes reversible hydrolysis to yield the parent amino acid, L-tert-leucine, and methanol.[11][12] To drive the reaction to completion, an excess of water is typically required.[11] The high temperatures and pressures sometimes used for methyl ester hydrolysis are often to overcome poor miscibility, though strong acid catalysis can facilitate the reaction under milder conditions.[13][14]
-
Base-Catalyzed Hydrolysis (Saponification) : This pathway is generally faster and irreversible, leading to the formation of the carboxylate salt of L-tert-leucine and methanol.
The susceptibility to hydrolysis necessitates careful control of pH and exclusion of moisture during storage and in formulation development to preserve the integrity of the ester.
Oxidative Degradation
The primary amino group presents a potential site for oxidative degradation. While secondary amines are more commonly discussed in the context of N-oxidation to form hydroxylamines and nitrones, primary amines can also undergo oxidation.[15][16] Strong oxidizing agents or exposure to atmospheric oxygen, potentially catalyzed by metal ions, could lead to a variety of degradation products. The α-carbon of the amine is also a potential site for oxidation, which could ultimately lead to the formation of an amide.[17]
Given this vulnerability, the recommended storage under an inert atmosphere is a critical, field-proven measure to prevent oxidative degradation and maintain the compound's purity over time.[4][6]
Thermal Stability
Experimental Protocols: Forced Degradation Studies
To systematically investigate the stability of Methyl 2-amino-3,3-dimethylbutanoate and develop a stability-indicating analytical method, a forced degradation (stress testing) study is essential.[9][20][21] This involves subjecting the compound to conditions more severe than accelerated storage to provoke degradation.[9] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradation products without destroying the molecule entirely.[10][21]
The following workflow provides a robust framework for conducting such a study, in line with principles outlined by the International Council for Harmonisation (ICH).[22][23][24]
Caption: Workflow for a forced degradation study of Methyl 2-amino-3,3-dimethylbutanoate.
Methodology Details
1. Causality Behind Experimental Choices:
-
Solution Preparation: A 1 mg/mL solution is a standard concentration for such studies, providing sufficient material for accurate detection of low-level degradants.[21] An acetonitrile/water mixture is used to ensure solubility of the parent compound and potential degradants of varying polarity.
-
Acid/Base Conditions: 0.1 M HCl and 0.1 M NaOH are representative of moderately stressful acidic and basic conditions, respectively. Heating the acidic solution accelerates the typically slower acid hydrolysis reaction.
-
Oxidative Stress: 3% hydrogen peroxide is a common and effective oxidizing agent for simulating oxidative degradation pathways.
-
Thermal Stress: Testing both solid material and a solution at elevated temperatures helps to distinguish between solid-state instability and solvent-mediated thermal degradation.
2. Self-Validating Protocol Steps:
-
Control Sample: A crucial part of the protocol is an unstressed "time zero" sample and a control sample stored at ambient conditions, which serve as a baseline for comparison.
-
Neutralization: Acidic and basic samples must be neutralized before analysis to prevent further degradation on the analytical column and to ensure chromatographic compatibility.
-
Stability-Indicating Method: The analytical method (typically HPLC with UV and Mass Spectrometric detection) must be validated to demonstrate that it can separate the parent compound from all significant degradation products. This is confirmed by assessing peak purity and ensuring that the "mass balance" is close to 100% (i.e., the sum of the parent compound and all degradants equals the initial amount).
Conclusion
Methyl 2-amino-3,3-dimethylbutanoate is a clear, colorless to light yellow liquid with a defined set of physical properties. Its chemical stability is primarily influenced by the reactivity of its methyl ester and primary amine functional groups. The compound is susceptible to both acid- and base-catalyzed hydrolysis and is potentially vulnerable to oxidative degradation. These instabilities mandate stringent storage conditions, specifically at -20°C under an inert atmosphere and protected from light and moisture, to ensure its long-term integrity. A systematic approach to stability testing, using forced degradation studies as outlined, is essential for identifying potential degradants and establishing robust handling procedures, thereby ensuring its reliable performance in research and development applications.
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(R)-Methyl 2-amino-3,3-dimethylbutanoate | C7H15NO2 | CID 40532482 - PubChem . PubChem. [Link]
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(S)-Methyl 2-amino-3,3-dimethylbutanoate CAS 63038-26-6 - BIOSYNCE . BIOSYNCE. [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation . IVT Network. [Link]
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Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life - PubMed Central . (2022). National Center for Biotechnology Information. [Link]
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Q1A(R2) Guideline - ICH . International Council for Harmonisation. [Link]
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Oxidation of Secondary and Primary Amines . SlideShare. [Link]
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The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides - RSC Publishing . (2017). Royal Society of Chemistry. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review - NIH . National Center for Biotechnology Information. [Link]
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ICH Q1 guideline on stability testing of drug substances and drug products . (2025). Health Canada. [Link]
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Glycine tert-butyl ester hydrochloride | C6H14ClNO2 | CID 2725036 - PubChem . PubChem. [Link]
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23.11: Oxidation of Amines - Chemistry LibreTexts . (2021). Chemistry LibreTexts. [Link]
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Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline . Pharmaguideline. [Link]
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Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - ResearchGate . (2025). ResearchGate. [Link]
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Kinetics and Mechanism of the Oxidation of Secondary Hydroxylamines to Nitrones with Hydrogen Peroxide, Catalyzed by Methylrhenium Trioxide | Inorganic Chemistry - ACS Publications . ACS Publications. [Link]
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ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) . (2003). European Medicines Agency. [Link]
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WO/1994/014743 HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS - WIPO Patentscope . WIPO. [Link]
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Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - MDPI . (2021). MDPI. [Link]
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Q1 Stability Testing of Drug Substances and Drug Products | FDA . U.S. Food and Drug Administration. [Link]
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Forced degradation studies for drug substances and drug products- scientific and regulatory considerations - ResearchGate . (2025). ResearchGate. [Link]
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hydrolysis of esters - Chemguide . Chemguide. [Link]
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Ester to Acid - Common Conditions . Organic Chemistry Data. [Link]
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Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality - Organic Chemistry Frontiers (RSC Publishing) . Royal Society of Chemistry. [Link]
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3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as... - ResearchGate . ResearchGate. [Link]
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Methodological & Application
Topic: Amide Coupling Reactions with Methyl 2-amino-3,3-dimethylbutanoate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Sterically Hindered Amide Bond Formation
The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the backbone of peptides and a vast array of pharmacologically active molecules.[1] The synthesis of amides, typically through the condensation of a carboxylic acid and an amine, is one of the most frequently performed reactions in the field.[2] While numerous protocols exist, the formation of sterically hindered amides presents a significant synthetic hurdle.[3]
This application note focuses on the specific challenges and effective strategies for the amide coupling of Methyl 2-amino-3,3-dimethylbutanoate . This non-proteinogenic amino acid ester is characterized by a bulky tert-butyl group adjacent to the amine functionality. This steric bulk significantly reduces the nucleophilicity of the amine and physically obstructs its approach to an activated carboxylic acid, often leading to slow reaction times, low yields, and the prevalence of side reactions.[3][4]
This guide provides a detailed analysis of the underlying mechanistic principles, a comparative guide to reagent selection, and robust, step-by-step protocols designed to empower researchers to successfully synthesize amides from this challenging substrate.
The Causality of Steric Hindrance in Amide Coupling
The primary difficulty in coupling Methyl 2-amino-3,3-dimethylbutanoate arises from the slow kinetics of the amine's nucleophilic attack. The large tert-butyl group creates a significant steric shield around the nitrogen atom's lone pair of electrons. For an amide bond to form, this lone pair must attack the electrophilic carbonyl carbon of an activated carboxylic acid. The steric clash between the tert-butyl group and the activated acid intermediate raises the activation energy of this step, dramatically slowing the desired reaction.
This kinetic challenge necessitates the use of highly reactive coupling reagents that can generate a sufficiently electrophilic intermediate to overcome this barrier. Furthermore, the choice of base and solvent becomes critical to minimize competing side reactions and ensure the amine remains in its most nucleophilic, unprotonated state.
Mechanistic Insights: Activating the Carboxylic Acid
Direct condensation of a carboxylic acid and an amine is kinetically slow and thermodynamically unfavorable without removing the water byproduct.[1] Therefore, the carboxylic acid must first be converted into a more reactive species. This is the fundamental role of a coupling reagent.
Carbodiimide-Mediated Activation (e.g., EDC)
Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their effectiveness and the water-solubility of their urea byproduct, which simplifies purification.[5][6] The mechanism proceeds via a highly reactive O-acylisourea intermediate.[6][7][8]
However, this intermediate is unstable and prone to racemization or rearrangement into an unreactive N-acylurea.[8][9] To mitigate this, nucleophilic additives like N-hydroxybenzotriazole (HOBt) or, more effectively, its aza-derivative HOAt, are almost always used.[5][10] These additives intercept the O-acylisourea to form a more stable and highly reactive activated ester, which is then readily attacked by the amine.[5]
Caption: EDC/HOBt coupling mechanism workflow.
Uronium/Aminium Salt Activation (e.g., HATU)
For challenging couplings involving sterically hindered substrates, uronium/aminium salts like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often the reagents of choice.[5] HATU is known for its high reactivity, rapid reaction times, and low rates of epimerization.[5][10]
The mechanism requires a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to first deprotonate the carboxylic acid.[5] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester. The amine then attacks this potent electrophile to yield the final amide product.[5] The presence of the nitrogen atom in the HOAt ring is believed to accelerate the coupling step, making HATU more effective than its benzotriazole analogue, HBTU, for hindered systems.[5][11]
Caption: HATU-mediated coupling mechanism workflow.
Reagent Selection and Optimization
The success of a difficult coupling reaction is critically dependent on the choice of reagents and conditions.
| Reagent System | Class | Relative Reactivity | Byproduct Removal | Suitability for Hindered Amines |
| EDC / HOBt | Carbodiimide | Moderate-High | Aqueous extraction of water-soluble urea.[6] | Good, but may require longer reaction times or elevated temperature. |
| HATU / DIPEA | Uronium Salt | Very High | Aqueous extraction. | Excellent; often the first choice for difficult couplings.[5][10] |
| PyBOP / DIPEA | Phosphonium Salt | Very High | Aqueous extraction. | Excellent; avoids potential guanylation side products. |
| T3P® / Base | Phosphonic Anhydride | High | Aqueous extraction. | Very good, especially for sterically hindered substrates.[11] |
| Acyl Fluoride | Acid Halide | Very High | Varies. | Excellent, as fluorine's small size minimizes steric clash.[2] |
Key Considerations:
-
Base Selection: A non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) is essential.[6] These bases are strong enough to deprotonate the carboxylic acid (in the case of uronium/phosphonium reagents) or neutralize the ammonium salt of the amine, but are too bulky to compete as nucleophiles.
-
Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are standard choices. DMF is often preferred for its excellent solvating properties, although it can be difficult to remove during workup.[12]
-
Stoichiometry: For difficult couplings, it is common to use a slight excess of the carboxylic acid (1.1-1.2 eq.) and coupling reagents (1.1-1.2 eq.) relative to the limiting amine. The base is typically used in greater excess (2-4 eq.).[4][13]
Detailed Experimental Protocols
The following protocols provide a robust starting point for the successful coupling of various carboxylic acids to Methyl 2-amino-3,3-dimethylbutanoate. All reactions should be conducted in an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Protocol 1: High-Reactivity Coupling using HATU
This protocol is recommended as the primary approach due to its high success rate with sterically demanding substrates.
Materials:
-
Carboxylic Acid (1.1 eq.)
-
Methyl 2-amino-3,3-dimethylbutanoate hydrochloride (1.0 eq.)
-
HATU (1.1 eq.)
-
Diisopropylethylamine (DIPEA) (3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with stir bar
-
Nitrogen/Argon line
-
Standard glassware for workup and purification
Step-by-Step Methodology:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add the Carboxylic Acid (1.1 eq.), Methyl 2-amino-3,3-dimethylbutanoate hydrochloride (1.0 eq.), and HATU (1.1 eq.).
-
Dissolution: Add anhydrous DMF to dissolve the solids, typically to a concentration of 0.1-0.5 M with respect to the limiting amine.
-
Initiation: Cool the stirred solution to 0 °C using an ice bath.
-
Base Addition: Slowly add DIPEA (3.0 eq.) to the reaction mixture. Scientist's Note: One equivalent of base is required to neutralize the amine hydrochloride salt, one is for the carboxylic acid activation by HATU, and an additional equivalent helps drive the reaction.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The extended reaction time is often necessary for hindered couplings.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting amine is consumed.
-
Workup (Aqueous Extraction):
-
Dilute the reaction mixture with a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Wash the organic layer sequentially with 1 N HCl (2x), saturated NaHCO₃ solution (2x), and finally with saturated NaCl (brine) (1x).[14] Scientist's Note: The acid wash removes excess DIPEA. The base wash removes unreacted carboxylic acid and HOBt. The brine wash removes residual water.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes.
Protocol 2: Carbodiimide-Mediated Coupling using EDC/HOBt
This protocol offers a more cost-effective, yet still powerful, alternative to uronium salt reagents.
Materials:
-
Carboxylic Acid (1.2 eq.)
-
Methyl 2-amino-3,3-dimethylbutanoate hydrochloride (1.0 eq.)
-
EDC hydrochloride (1.2 eq.)
-
HOBt (1.2 eq.)
-
Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (3.0 eq.)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Round-bottom flask with stir bar
-
Nitrogen/Argon line
Step-by-Step Methodology:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add the Carboxylic Acid (1.2 eq.), HOBt (1.2 eq.), and Methyl 2-amino-3,3-dimethylbutanoate hydrochloride (1.0 eq.).
-
Dissolution: Add anhydrous DCM or DMF to dissolve the components (0.1-0.5 M).
-
Base Addition: Add DIPEA or NMM (3.0 eq.) to the mixture and stir for 5-10 minutes.
-
Initiation: Cool the flask to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq.) in one portion.[13]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 16-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Follow the identical workup and purification steps as described in Protocol 1. The urea byproduct from EDC is water-soluble and will be removed during the aqueous extraction.[6]
Product Characterization
After purification, the identity and purity of the final amide product should be confirmed using standard analytical techniques:
-
¹H NMR: Look for the appearance of a new amide N-H signal (typically a doublet between 5.5-8.5 ppm), and the disappearance of the amine N-H signals. Confirm the presence of signals corresponding to both the carboxylic acid and the amino ester fragments.
-
¹³C NMR: Expect a new amide carbonyl signal in the range of 165-175 ppm.
-
Mass Spectrometry (e.g., ESI-MS): Confirm the molecular weight of the desired product by observing the [M+H]⁺ or [M+Na]⁺ ion.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive coupling agent. 2. Inactive reagents (moisture contamination). 3. Insufficient reaction time or temperature. | 1. Switch to a more powerful reagent (e.g., from EDC/HOBt to HATU). 2. Use freshly opened, anhydrous solvents and reagents. 3. Increase reaction time to 24-48 hours or gently heat the reaction (e.g., to 40-50 °C). |
| Recovery of Starting Amine | 1. Steric hindrance is too great for the chosen conditions. 2. Amine protonated and non-nucleophilic. | 1. Use a more potent coupling system like HATU or consider converting the acid to an acyl fluoride.[2] 2. Ensure sufficient base (at least 1 eq. per amine salt + 1-2 eq. for the coupling) is used. |
| Side Product Formation | 1. (EDC) Rearrangement to N-acylurea. 2. (HATU) Guanylation of the amine. 3. Racemization of chiral centers. | 1. Ensure HOBt or another additive is used with EDC.[8] 2. Avoid using a large excess of HATU.[10] 3. Run the reaction at lower temperatures (0 °C to RT); use additives like HOBt/HOAt.[10] |
References
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HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
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Reddit. (2020). Looking for some advice for purification of diamide. r/Chempros. Retrieved from [Link]
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
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Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
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El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]
-
Tinnsten, H., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 153-159. Retrieved from [Link]
-
De-en, J., et al. (2004). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 69(15), 5028-5037. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]
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CHIMIA. (2015). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]
-
Lanigan, R. M., et al. (2016). Direct amidation of unprotected amino acids using B(OCH2CF3)3. Chemical Communications, 52(58), 9036-9039. Retrieved from [Link]
-
Kiso, Y., et al. (2001). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. The Journal of Organic Chemistry, 66(12), 4269-4277. Retrieved from [Link]
-
ResearchGate. (n.d.). Reagents used in the amidation reaction of N-methyl-α-amino acids. Retrieved from [Link]
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Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters, 9(12), 2353-2356. Retrieved from [Link]
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Bioconjugate Chemistry. (2016). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Retrieved from [Link]
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Application Notes and Protocols for Asymmetric Synthesis Using Methyl 2-amino-3,3-dimethylbutanoate as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Enantiopurity in Modern Synthesis
In the landscape of pharmaceutical development and complex molecule synthesis, the control of stereochemistry is paramount. The biological activity of a chiral molecule is often exclusive to a single enantiomer, rendering the other inactive or, in some cases, deleterious. Asymmetric synthesis, therefore, is not merely an academic pursuit but a critical necessity for the creation of safe and effective therapeutics.[1] Chiral auxiliaries are a powerful and reliable tool in this endeavor. These are chiral molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high stereoselectivity.[1] After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse.[]
This document explores the application of Methyl 2-amino-3,3-dimethylbutanoate, the methyl ester of the non-natural amino acid L-tert-leucine, as a chiral auxiliary in asymmetric synthesis. We will delve into the mechanistic principles that underpin its stereodirecting potential, provide detailed protocols for its theoretical application in key C-C bond-forming reactions, and survey the broader use of its parent amino acid, L-tert-leucine, in asymmetric catalysis.
Methyl 2-amino-3,3-dimethylbutanoate: A Chiral Building Block with Untapped Potential
Methyl (2S)-2-amino-3,3-dimethylbutanoate, also known as L-tert-Leucine methyl ester, is a chiral building block derived from the bulky amino acid L-tert-leucine.[3] Its key structural feature is the sterically demanding tert-butyl group adjacent to the stereogenic center. This group is larger than the isopropyl group of valine or leucine and is anticipated to exert a profound influence on the facial selectivity of reactions at a nearby prochiral center.
| Property | Value | Source |
| CAS Number | 63038-26-6 | [3][4] |
| Molecular Formula | C₇H₁₅NO₂ | [4] |
| Molecular Weight | 145.20 g/mol | [4] |
| Boiling Point | 69°C / 16 mmHg | [3] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
The primary amine and the methyl ester functionalities provide convenient handles for attaching this chiral moiety to a variety of substrates, typically through amide bond formation.
Mechanistic Rationale: The Role of the Tert-Butyl Group in Stereocontrol
The efficacy of a chiral auxiliary hinges on its ability to create a highly ordered and predictable transition state. For auxiliaries derived from amino acids, this is often achieved through the formation of a rigid, chelated enolate.
Proposed Mechanism for Diastereoselective Enolate Alkylation
In a hypothetical scenario, an N-acylated derivative of Methyl 2-amino-3,3-dimethylbutanoate can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a lithium enolate. The lithium cation is thought to chelate between the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid five-membered ring. This conformation forces the bulky tert-butyl group into a pseudo-equatorial position to minimize steric strain. Consequently, one face of the planar enolate is effectively shielded by the tert-butyl group, directing the approach of an electrophile (e.g., an alkyl halide) to the less hindered face. This facial bias is the origin of the high diastereoselectivity observed in such reactions.[1]
Caption: Proposed workflow for asymmetric alkylation.
Applications of the Parent Amino Acid, L-tert-Leucine, in Asymmetric Catalysis
While the direct use of Methyl 2-amino-3,3-dimethylbutanoate as a classical chiral auxiliary is not yet widely documented, its parent amino acid, L-tert-leucine, has found applications in the development of chiral catalysts.
L-tert-Leucine-Derived Ligands for the Asymmetric Henry Reaction
Chiral tridentate Schiff base ligands can be synthesized from L-tert-leucine. These ligands, when complexed with a metal salt such as copper(II) acetate, form chiral catalysts capable of mediating asymmetric Henry reactions (nitroaldol reactions).[5] The Henry reaction is a valuable C-C bond-forming reaction that produces versatile β-nitroalcohols.[5] In these systems, the chirality of the L-tert-leucine backbone is transferred to the catalytic pocket, influencing the facial selectivity of the aldehyde approach and leading to the formation of one enantiomer of the product in excess.[5] Moderate enantiomeric excesses (up to 66%) have been reported for this transformation.[5]
Caption: Synthesis of a chiral catalyst from L-tert-leucine.
L-tert-Leucine as an Organocatalyst for Aldol Reactions
L-tert-leucine itself can act as an organocatalyst, particularly in aldol reactions.[6] In a mechanism analogous to that of proline catalysis, the secondary amine of the amino acid reacts with a ketone to form an enamine intermediate. The chirality of the amino acid directs the subsequent addition of the enamine to an aldehyde from one face, leading to the formation of an enantioenriched aldol product. After hydrolysis, the chiral amino acid catalyst is regenerated, completing the catalytic cycle. This approach offers a metal-free alternative for asymmetric C-C bond formation.
Protocols: An Illustrative Guide to Asymmetric Alkylation
Representative Protocol: Diastereoselective Alkylation of an N-Propionyl Oxazolidinone
This protocol is for illustrative purposes and demonstrates a typical workflow for asymmetric alkylation using an amino acid-derived chiral auxiliary.
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).
-
Slowly add propionyl chloride (1.2 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-propionyl oxazolidinone.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) in THF dropwise. Stir the resulting solution at -78 °C for 30 minutes to form the sodium enolate.[7]
-
Add the electrophile, for example, benzyl bromide (1.2 eq), dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78 °C by the addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or HPLC. Purify by flash column chromatography to isolate the major diastereomer.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (e.g., a 4:1 ratio).
-
Cool the solution to 0 °C and add lithium hydroxide (LiOH) (2.0 eq).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with water and extract with DCM (3x) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2 with 1M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the ethyl acetate layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.
Conclusion and Future Outlook
Methyl 2-amino-3,3-dimethylbutanoate presents an intriguing scaffold for the development of new chiral auxiliaries. The pronounced steric bulk of its tert-butyl group offers significant potential for high levels of stereocontrol in asymmetric transformations. While its application as a classical, recoverable auxiliary is an area ripe for exploration, the demonstrated utility of its parent amino acid, L-tert-leucine, as a precursor for chiral ligands and as an organocatalyst, underscores the value of this chiral building block in modern asymmetric synthesis.[5][6] Future research in this area could focus on the systematic evaluation of N-acyl derivatives of Methyl 2-amino-3,3-dimethylbutanoate in a range of C-C bond-forming reactions, quantifying the diastereoselectivities, and optimizing conditions for both the stereoselective reaction and the cleavage of the auxiliary. Such studies would be invaluable in expanding the toolkit of synthetic chemists and advancing the efficient synthesis of enantiomerically pure molecules.
References
-
Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase. PubMed. Available at: [Link]
-
Stereoselective Synthesis of Quaternary Proline Analogues. PMC - NIH. Available at: [Link]
-
Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids. PMC - NIH. Available at: [Link]
-
Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group. RSC Publishing. Available at: [Link]
-
Chiral auxiliary. Wikipedia. Available at: [Link]
- Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide. Google Patents.
-
Aldol reaction of cyclic ketones promoted by l-tert-leucine 116. ResearchGate. Available at: [Link]
-
Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. MDPI. Available at: [Link]
-
Tridentate ligands derived from L-tert-Leucine for the Cu(II) mediated asymmetric Henry reaction. TÜBİTAK Academic Journals. Available at: [Link]
-
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH. Available at: [Link]
-
Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Asymmetric Synthesis of Diarylmethylamines by Diastereoselective Addition of Organometallic Reagents to Chiral N-tert-Butanesulfinimines: Switchover of Diastereofacial Selectivity. ResearchGate. Available at: [Link]
- Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol. Google Patents.
-
Michael addition example reactions. YouTube. Available at: [Link]
-
Synthesis and Characterization of L-Leucine Containing Chiral Vinyl Monomer and its Polymer, Poly(2-(Methacryloyloxyamino)-4-methyl pentanoic acid). ResearchGate. Available at: [Link]
-
Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Available at: [Link]
-
Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. Available at: [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. Available at: [Link]
-
(12) United States Patent (10) Patent No.: US 8,487,112 B2. Googleapis.com. Available at: [Link]
-
Enantioselective synthesis of ( L)-Fmoc-α-Me-Lys(Boc)OH via diastereoselective alkylation of oxazinone as a chiral auxiliary. ResearchGate. Available at: [Link]
-
Michael addition reaction. Wikipedia. Available at: [Link]
- Process for preparing enantiomerically enriched amino-alcohols. Google Patents.
-
Asymmetric Michael addition reaction using a chiral catalyst containing amino diol. Semantic Scholar. Available at: [Link]
-
Cu-Catalyzed Asymmetric Alkylation for Chiral Unnatural α- Substituted α-Amino Acids of Phallotoxins. ChemRxiv. Available at: [Link]
Sources
Application Notes and Protocols for L-tert-Leucine Methyl Ester in Peptide Synthesis
Introduction: The Strategic Value of L-tert-Leucine and its Methyl Ester Derivative
In the landscape of therapeutic peptide development, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for modulating pharmacological properties. Among these, L-tert-leucine (Tle), a bulky and sterically hindered amino acid, has garnered significant attention. Its tertiary butyl side chain imparts a high degree of conformational rigidity to the peptide backbone, which can lead to enhanced proteolytic stability, increased receptor binding affinity, and improved bioavailability. However, the very steric hindrance that makes L-tert-leucine a valuable synthetic target also presents considerable challenges during peptide synthesis.
This guide provides a comprehensive overview and detailed protocols for the effective utilization of L-tert-Leucine methyl ester, a key building block for introducing the Tle residue, particularly in solution-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing peptides containing this demanding residue.
Part 1: Foundational Principles and Strategic Considerations
The Role of the Methyl Ester as a C-Terminal Protecting Group
In peptide synthesis, the carboxyl group of the C-terminal amino acid must be protected to prevent unwanted side reactions, such as self-polymerization, during the activation and coupling of the subsequent amino acid. While solid-phase peptide synthesis (SPPS) achieves this by anchoring the C-terminus to a resin, solution-phase synthesis relies on temporary protecting groups. The methyl ester is a simple yet effective choice for this purpose.
The selection of a methyl ester is strategic for several reasons:
-
Stability: It is robust enough to withstand the conditions of peptide coupling and N-terminal deprotection (e.g., using Fmoc or Boc strategies).
-
Orthogonality: The methyl ester can be selectively removed under conditions that do not affect most common side-chain protecting groups (e.g., tBu, Trt, Boc) or the peptide backbone itself.[1] This orthogonality is crucial for complex synthetic routes.
-
Availability: L-tert-Leucine methyl ester hydrochloride is a commercially available and cost-effective starting material.[2]
The Challenge of Steric Hindrance and Racemization
The bulky tert-butyl group of L-tert-leucine poses a significant steric barrier to the incoming activated amino acid, which can lead to slow and incomplete coupling reactions.[3] To overcome this, highly efficient coupling reagents are required.
Furthermore, the activation of any amino acid's carboxyl group increases the acidity of its α-proton, making it susceptible to abstraction by base. This can lead to the formation of a planar enolate intermediate or an oxazolone, resulting in racemization—the loss of stereochemical integrity.[4] This is a critical concern in peptide synthesis, as the biological activity of a peptide is highly dependent on its precise stereochemistry. The risk of racemization is particularly pronounced during the coupling of sterically hindered residues where longer reaction times or more forcing conditions may be necessary.[3]
Part 2: Experimental Protocols and Methodologies
The following protocols are designed for the synthesis of a dipeptide, Fmoc-Ala-Tle-OMe, as a representative example. This illustrates the coupling of an N-terminally protected amino acid (Fmoc-L-Alanine) to L-tert-Leucine methyl ester, followed by the deprotection of the C-terminal methyl ester.
Protocol 1: Solution-Phase Coupling of Fmoc-L-Alanine to L-tert-Leucine Methyl Ester
This protocol utilizes HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), a highly efficient coupling reagent that is effective for sterically hindered amino acids and helps to suppress racemization.[5]
Materials:
-
Fmoc-L-Alanine (Fmoc-Ala-OH)
-
L-tert-Leucine methyl ester hydrochloride (H-Tle-OMe·HCl)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
0.1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Amine Component: In a round-bottom flask, dissolve L-tert-Leucine methyl ester hydrochloride (1.0 eq.) in anhydrous DMF. Add DIPEA (2.2 eq.) and stir the solution at room temperature for 10-15 minutes to neutralize the hydrochloride salt and generate the free amine.
-
Activation of the Carboxyl Component: In a separate flask, dissolve Fmoc-L-Alanine (1.0 eq.) and HBTU (1.0 eq.) in anhydrous DMF. Add DIPEA (1.1 eq.) to this solution and stir at room temperature for 5-10 minutes to pre-activate the carboxylic acid. A color change to yellow is typically observed.
-
Coupling Reaction: Add the activated Fmoc-L-Alanine solution to the solution of L-tert-Leucine methyl ester. Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting materials are consumed (typically 2-4 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 0.1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude dipeptide, Fmoc-Ala-Tle-OMe, by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Diagram: Workflow for Solution-Phase Dipeptide Synthesis
Caption: Solution-phase synthesis of Fmoc-Ala-Tle-OMe.
Protocol 2: Saponification of the Dipeptide Methyl Ester
Saponification is the hydrolysis of an ester under basic conditions. This protocol uses lithium hydroxide (LiOH), which is often preferred for peptide esters as it can offer milder conditions and reduce the risk of side reactions compared to sodium hydroxide.[6]
Materials:
-
Fmoc-Ala-Tle-OMe
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the dipeptide methyl ester, Fmoc-Ala-Tle-OMe (1.0 eq.), in a mixture of THF and water (e.g., 3:1 v/v). Cool the solution in an ice bath (0 °C).
-
Saponification: In a separate container, prepare a solution of LiOH·H₂O (1.5 - 2.0 eq.) in water and add it dropwise to the cooled dipeptide solution.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the disappearance of the starting material by TLC or HPLC (typically 1-3 hours).
-
Work-up:
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or hexanes to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate of the carboxylic acid should form.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic extracts, wash with brine (1x), and dry over anhydrous Na₂SO₄.
-
-
Isolation: Filter and concentrate the solution under reduced pressure to yield the deprotected dipeptide, Fmoc-Ala-Tle-OH. The product can be used in the next coupling step without further purification if it is of sufficient purity, or it can be purified by crystallization or chromatography.
Diagram: Saponification of a Dipeptide Methyl Ester
Caption: Saponification workflow for methyl ester deprotection.
Part 3: Data Interpretation and Troubleshooting
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is critical when dealing with sterically hindered residues like L-tert-leucine. While a comprehensive comparison is sequence-dependent, the following table summarizes the general performance of common reagents.
| Coupling Reagent | Relative Speed | Racemization Risk | Notes |
| HBTU/TBTU | Fast | Low | Highly reliable and widely used. By-products are water-soluble, simplifying work-up.[3] |
| HATU | Very Fast | Low | More reactive than HBTU, particularly useful for very difficult couplings, including N-methylated amino acids.[3] |
| COMU | Very Fast | Very Low | A modern, safer alternative to HBTU/HATU as it does not generate explosive benzotriazole by-products. Excellent solubility and efficiency.[3] |
| DCC/DIC | Moderate | Moderate-High | Cost-effective, but can lead to significant racemization without additives like HOBt. The dicyclohexylurea (DCU) by-product from DCC can be difficult to remove in solution-phase.[7] |
For L-tert-leucine, aminium/uronium salt-based reagents like HBTU, HATU, and COMU are highly recommended over carbodiimides to ensure high coupling yields and minimize racemization.
Troubleshooting Common Issues
-
Incomplete Coupling:
-
Cause: Insufficient activation or steric hindrance.
-
Solution: Increase the reaction time, switch to a more powerful coupling reagent (e.g., from HBTU to HATU), or perform a double coupling (repeating the coupling step with fresh reagents).
-
-
Epimerization/Racemization:
-
Cause: Prolonged exposure to base or overly strong activation.
-
Solution: Minimize the pre-activation time. Use a hindered base like DIPEA instead of less hindered amines. For saponification, perform the reaction at a lower temperature (0 °C) and use LiOH. The addition of Cu(II) salts during carbodiimide-mediated coupling has also been shown to suppress epimerization.[8]
-
-
Low Yield during Saponification:
-
Cause: Incomplete hydrolysis or product loss during work-up.
-
Solution: Ensure sufficient equivalents of base are used and allow the reaction to go to completion. During acidification, add acid slowly and ensure the pH is low enough to fully protonate the carboxylate, which can be difficult to detect with pH paper in the presence of organic co-solvents. Ensure thorough extraction with an appropriate organic solvent like ethyl acetate.
-
Conclusion
L-tert-Leucine methyl ester is an invaluable tool for the incorporation of the sterically demanding and conformationally significant Tle residue in peptide synthesis. While its use necessitates careful consideration of reaction conditions to overcome steric hindrance and mitigate the risk of racemization, the application of modern, high-efficiency coupling reagents and optimized deprotection protocols enables its successful and reliable use. The methodologies outlined in this guide provide a robust framework for researchers to leverage the unique properties of L-tert-leucine, paving the way for the development of novel and more effective peptide-based therapeutics.
References
-
Azzouz, R., Petit, S., Rouchet, J.-B., & Bischoff, L. (2014). A One-Pot Saponification–Coupling Sequence Suitable for C-Terminus Peptide Elongation Using Lithium Carboxylates. Synlett, 25(13), 1842–1846. [Link]
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Di Gioia, M. L., Leggio, A., Le Pera, A., Liguori, A., Siciliano, C., & Sindona, G. (2001). An efficient and highly selective deprotection of N-Fmoc-α-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. Journal of Peptide Research, 58(5), 419-424.
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
OperaChem. (2024). Saponification-Typical procedures. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Vágner, J., et al. (2008). Side-chain anchoring strategy for the solid-phase synthesis of C-terminal modified peptides and peptide libraries.
- Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Academic Press.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. [Link]
- Schelhaas, M., & Waldmann, H. (1996). Protecting Group Strategies in Organic Synthesis. Angewandte Chemie International Edition in English, 35(18), 2056–2083.
- Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104–126.
- Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press.
- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(6), 2243–2266.
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. Marcel Dekker.
- Lloyd-Williams, P., Albericio, F., & Giralt, E. (1997). Chemical Approaches to the Synthesis of Peptides and Proteins. CRC Press.
- Albericio, F. (2004). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Current Opinion in Chemical Biology, 8(3), 211–221.
- Han, Y., & Kim, H. (2004). Trivalent phosphines in amide and peptide synthesis. Tetrahedron, 60(12), 2447–2467.
- Kurosu, M., & Li, K. (2006). A novel epimerization-suppressing protocol for peptide synthesis with carbodiimides. Tetrahedron Letters, 47(28), 4829–4833.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
- Thompson, C. F., et al. (2019). Advances in amide bond formation. Organic & Biomolecular Chemistry, 17(30), 7151–7187.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. peptide.com [peptide.com]
- 8. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling Using EDC HCl and HOBt with the Sterically Hindered Amino Ester, Methyl 2-amino-3,3-dimethylbutanoate
Introduction: Navigating the Challenges of Amide Bond Formation in Modern Drug Discovery
The amide bond is a cornerstone of medicinal chemistry and drug development, forming the backbone of countless peptide-based therapeutics and small molecule drugs.[1] The reliable and efficient construction of this linkage is, therefore, a critical process in the synthesis of new chemical entities. While numerous amide coupling protocols exist, the reaction of sterically hindered substrates, such as α,α-disubstituted amino acids, presents a significant synthetic challenge.[2] This application note provides a detailed protocol and scientific rationale for the amide coupling of a generic carboxylic acid with the sterically demanding amino ester, Methyl 2-amino-3,3-dimethylbutanoate (also known as methyl tert-leucinate), utilizing the widely adopted carbodiimide coupling agent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl) in conjunction with the additive 1-Hydroxybenzotriazole (HOBt).
Methyl 2-amino-3,3-dimethylbutanoate, with its bulky tert-butyl group adjacent to the amine functionality, significantly retards the rate of nucleophilic attack, often leading to low yields and the prevalence of side reactions with standard coupling protocols.[2][3] The EDC/HOBt system is particularly well-suited to address these challenges. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] However, this intermediate is unstable and prone to rearrangement into an unreactive N-acylurea byproduct. HOBt plays a crucial role by intercepting the O-acylisourea to form a more stable and less racemization-prone HOBt-ester active intermediate.[4][5] This active ester then reacts with the sterically hindered amine to form the desired amide bond.[5] This two-step, one-pot process enhances the overall efficiency and yield of the reaction, even with challenging substrates.
Mechanistic Insights: The Synergy of EDC and HOBt
The efficacy of the EDC/HOBt coupling protocol lies in a well-defined reaction pathway that mitigates common side reactions associated with carbodiimide-mediated couplings.
-
Activation of the Carboxylic Acid: The reaction commences with the protonation of EDC by the carboxylic acid, followed by the attack of the carboxylate anion on the carbodiimide moiety. This forms the highly reactive, but unstable, O-acylisourea intermediate.
-
Formation of the HOBt Active Ester: HOBt, acting as a superior nucleophile, rapidly intercepts the O-acylisourea intermediate. This step is critical as it prevents the intramolecular rearrangement of the O-acylisourea to the corresponding N-acylurea, a common and irreversible side reaction.[6] The resulting HOBt-ester is a more stable, yet sufficiently reactive, species for aminolysis.
-
Nucleophilic Attack by the Amine: The sterically hindered primary amine of Methyl 2-amino-3,3-dimethylbutanoate then attacks the carbonyl carbon of the HOBt-ester. This is often the rate-limiting step, particularly with bulky amines.
-
Product Formation and Catalyst Regeneration: The tetrahedral intermediate formed collapses to yield the desired amide product and regenerates HOBt, which can then participate in another catalytic cycle.[5] The EDC is converted to the water-soluble urea byproduct, 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), which is readily removed during aqueous workup.[7]
Caption: EDC/HOBt Amide Coupling Workflow
Experimental Protocol
This protocol provides a general framework for the coupling of a carboxylic acid with Methyl 2-amino-3,3-dimethylbutanoate. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Materials and Reagents
-
Carboxylic Acid
-
Methyl 2-amino-3,3-dimethylbutanoate (or its hydrochloride salt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base (if using the hydrochloride salt of the amine)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq).
-
Dissolve the acid in an appropriate volume of anhydrous DCM or DMF (a concentration of 0.1-0.5 M is typical).
-
Add Methyl 2-amino-3,3-dimethylbutanoate (1.0-1.2 eq) to the solution. If using the hydrochloride salt, add DIPEA (1.5-2.0 eq) to neutralize the salt and act as a base.
-
Add HOBt (1.0-1.2 eq) to the reaction mixture and stir until fully dissolved.
-
-
Initiation of Coupling:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC HCl (1.2-1.5 eq) portion-wise over 5-10 minutes. The slight excess of EDC ensures complete activation of the carboxylic acid.
-
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature for 12-24 hours. Due to the steric hindrance of the amine, longer reaction times are often necessary.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM or ethyl acetate.
-
Transfer the organic solution to a separatory funnel and wash sequentially with:
-
1 M HCl (2 x) to remove unreacted amine and any basic components.
-
Saturated NaHCO₃ solution (2 x) to remove unreacted carboxylic acid and HOBt.
-
Brine (1 x) to remove residual water.
-
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
-
Caption: Experimental Protocol Flowchart
Data Presentation: Stoichiometry and Reaction Parameters
| Reagent | Molar Equivalents | Role in Reaction |
| Carboxylic Acid | 1.0 | Substrate |
| Methyl 2-amino-3,3-dimethylbutanoate | 1.0 - 1.2 | Nucleophile (slight excess can drive the reaction) |
| EDC HCl | 1.2 - 1.5 | Carbodiimide coupling agent (activates carboxylic acid) |
| HOBt | 1.0 - 1.2 | Additive (suppresses side reactions and racemization) |
| DIPEA (if using amine salt) | 1.5 - 2.0 | Non-nucleophilic base (neutralizes amine salt and facilitates reaction) |
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DCM/DMF | Aprotic solvents to prevent hydrolysis of intermediates. |
| Temperature | 0 °C to RT | Initial cooling minimizes side reactions during activation. |
| Reaction Time | 12 - 24 hours | Extended time is often required to overcome steric hindrance. |
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Insufficient reaction time due to steric hindrance. Incomplete activation of the acid. | Increase reaction time and/or temperature (e.g., to 40 °C). Consider a pre-activation step: stir the acid, EDC, and HOBt for 30-60 minutes before adding the amine.[6] |
| Presence of N-acylurea Byproduct | Inefficient trapping of the O-acylisourea by HOBt. | Ensure HOBt is fully dissolved before adding EDC. Use a slight excess of HOBt. |
| Difficulty Removing EDU Byproduct | EDU is water-soluble but can sometimes remain in the organic layer. | Perform multiple aqueous washes. A wash with dilute LiCl solution can sometimes aid in the removal of polar byproducts from DMF solutions. |
| Starting Material Recovery | The reaction has not gone to completion. | Re-subject the recovered material to the reaction conditions, potentially with fresh reagents or for a longer duration. |
Conclusion
The EDC/HOBt mediated amide coupling is a robust and versatile method that can be successfully applied to the synthesis of amides from sterically hindered amino esters like Methyl 2-amino-3,3-dimethylbutanoate. By understanding the underlying mechanism and the critical role of HOBt in suppressing side reactions, researchers can effectively overcome the challenges posed by sterically demanding substrates. Careful control of stoichiometry, reaction time, and a thorough aqueous workup are key to achieving high yields of the desired amide product. This protocol serves as a valuable starting point for scientists and professionals in drug development engaged in the synthesis of complex molecules featuring challenging amide bond formations.
References
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Organic Syntheses. Low-epimerization Peptide Bond Formation with OxymaPure/EDC in Dichloromethane: Preparation of ZL-Phg-Val-OMe. [Link]
- Hartmann, O., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
- Subirós-Funosas, R., et al. (2013). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 78(15), 7596-7604.
-
Aapptec. Coupling Reagents. [Link]
- Adluri, K., et al. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products.
-
ResearchGate. Rearrangement of the Active Ester Intermediate During HOBt/EDC Amide Coupling. [Link]
-
Reddit. EDC-HOBt Amide coupling workup help. [Link]
-
Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
Online Inhibitor. Optimizing Amide Bond Formation: Practical Scenarios for HATU, HBTU, and HOBt/EDC. [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Hydrolysis of Methyl 2,3-dimethylbutanoate to its carboxylic acid and methanol
Welcome to the technical support center for the hydrolysis of methyl 2,3-dimethylbutanoate. This guide is designed for researchers, chemists, and drug development professionals who are working with or troubleshooting this specific transformation. Methyl 2,3-dimethylbutanoate presents a unique challenge due to steric hindrance around the carbonyl group, which significantly impacts reaction kinetics. This document provides in-depth, field-proven insights, detailed protocols, and troubleshooting advice in a direct question-and-answer format to address the practical issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in hydrolyzing methyl 2,3-dimethylbutanoate?
The core issue is steric hindrance. The presence of two methyl groups on the adjacent carbon (C3) and another on the alpha-carbon (C2) creates a crowded environment around the ester's carbonyl group. This bulkiness physically obstructs the approach of a nucleophile (like a hydroxide ion or water molecule) to the electrophilic carbonyl carbon, dramatically slowing down the reaction rate compared to less hindered esters.[1][2] Overcoming this steric barrier is the central goal of any successful hydrolysis protocol for this substrate.
Q2: What are the main methods for converting methyl 2,3-dimethylbutanoate to its carboxylic acid?
There are two fundamental approaches for ester hydrolysis:
-
Base-Catalyzed Hydrolysis (Saponification): The ester is treated with a stoichiometric amount of a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a suitable solvent.[3] This method is generally preferred for hindered esters.
-
Acid-Catalyzed Hydrolysis: The ester is heated with water in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[4][5]
Q3: Which method is recommended for this specific hindered ester and why?
For methyl 2,3-dimethylbutanoate, base-catalyzed hydrolysis (saponification) is the superior and recommended method . The reasoning is rooted in chemical kinetics and thermodynamics:
-
Irreversibility: Saponification is an irreversible process.[6][7] After the hydroxide ion attacks and the methoxide leaving group is expelled, the newly formed 2,3-dimethylbutanoic acid is immediately deprotonated by the strong base in the reaction mixture to form the carboxylate salt. This acid-base step is highly favorable and drives the reaction to completion.[3]
-
Reversibility of Acid Catalysis: In contrast, acid-catalyzed hydrolysis is an equilibrium-controlled reaction.[6][8] To achieve a high yield, a large excess of water must be used to push the equilibrium towards the products, which can be inefficient. The reverse reaction, Fischer esterification, is always in competition.[4]
Reaction Mechanisms: A Deeper Look
Understanding the reaction pathway is critical for troubleshooting. Both methods proceed via a nucleophilic acyl substitution mechanism involving a tetrahedral intermediate.
Base-Catalyzed Hydrolysis (Saponification)
This is a three-step process:
-
Nucleophilic Attack: The hydroxide ion (⁻OH) directly attacks the carbonyl carbon.
-
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Elimination & Deprotonation: The intermediate collapses, expelling the methoxide ion (⁻OCH₃) to form the carboxylic acid. This is immediately followed by an irreversible acid-base reaction where the highly basic methoxide deprotonates the carboxylic acid, yielding the final carboxylate salt and methanol. An acidic workup is required to protonate the carboxylate to the final carboxylic acid product.[3]
Caption: Mechanism of base-catalyzed ester hydrolysis.
Acid-Catalyzed Hydrolysis
This multi-step equilibrium process requires an acid catalyst to activate the ester:
-
Protonation: The carbonyl oxygen is protonated by the acid catalyst, making the carbonyl carbon much more electrophilic.
-
Nucleophilic Attack: A weak nucleophile, water, attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking water molecule to the methoxy group, converting it into a good leaving group (methanol).
-
Elimination: The tetrahedral intermediate collapses, eliminating a neutral methanol molecule.
-
Deprotonation: The final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid.[8][9]
Caption: Mechanism of acid-catalyzed ester hydrolysis.
Troubleshooting Guide
Q4: My saponification reaction is extremely slow or appears to have stalled. What can I do?
This is the most common issue with hindered esters.
-
Causality: The steric bulk around the ester carbonyl is impeding the approach of the hydroxide nucleophile. Standard conditions (e.g., NaOH in aqueous methanol at room temperature) are often insufficient.[1]
-
Solutions & Rationale:
-
Increase Temperature: Heating the reaction mixture to reflux is the most straightforward solution. Higher temperatures provide the necessary activation energy to overcome the steric barrier.
-
Optimize Solvent System: Water can solvate hydroxide ions through hydrogen bonding, which slightly reduces their nucleophilicity.[1] Using a co-solvent like Tetrahydrofuran (THF) with water can improve the solubility of the ester and create a more homogeneous reaction mixture.
-
Consider Non-Aqueous Conditions: A highly effective method for very resistant esters involves using a non-aqueous or low-water system. A solution of NaOH in methanol, added to the ester in a solvent like dichloromethane (CH₂Cl₂), can dramatically increase the reaction rate.[1][2] The "naked" hydroxide ion is a much more potent nucleophile in this environment.
-
Increase Reagent Concentration: Using a higher concentration of NaOH (e.g., 3-5 equivalents) can increase the frequency of successful nucleophilic attacks.
-
Q5: How can I effectively monitor the reaction to know when it's complete?
Visual inspection is unreliable. Thin-Layer Chromatography (TLC) is the standard method for monitoring reaction progress.[10]
-
Rationale: TLC separates the starting material (ester) from the product (carboxylic acid) based on polarity. The ester is significantly less polar than the carboxylic acid.
-
TLC Monitoring Workflow:
-
Prepare the TLC Plate: Draw a starting line in pencil about 1 cm from the bottom of a silica gel plate.
-
Spotting:
-
Lane 1 (SM): Spot a dilute solution of your starting methyl 2,3-dimethylbutanoate.
-
Lane 2 (Co): Co-spot the starting material and the reaction mixture on top of each other.
-
Lane 3 (Rxn): Spot a sample taken directly from your reaction mixture.
-
-
Elution: Develop the plate in an appropriate solvent system (eluent). A good starting point is a mixture of a non-polar solvent and a polar solvent, such as 4:1 Hexanes:Ethyl Acetate.
-
Visualization: View the dried plate under a UV lamp (if the compounds are UV active) or stain it (e.g., with potassium permanganate or an iodine chamber).
-
Interpretation: The reaction is complete when the starting material spot (Lane 1) has completely disappeared from the reaction lane (Lane 3). The product, being more polar, will have a lower Rf value (it will travel less distance up the plate). Note: Carboxylic acids can sometimes "streak" on TLC plates. Adding a drop of acetic acid to the eluent can often resolve this issue.[11]
-
Caption: Workflow for monitoring hydrolysis via TLC.
Q6: I've completed my saponification, but I'm struggling with the work-up to isolate the pure carboxylic acid. What is the correct procedure?
A proper acid-base extraction is crucial for separating your acidic product from any neutral starting material and the alcohol byproduct.
-
Rationale: The process exploits the difference in solubility between the carboxylate salt (water-soluble) and the protonated carboxylic acid (organic-soluble).
-
Detailed Work-up and Purification Workflow:
-
Cool & Quench: Once the reaction is complete (by TLC), cool the mixture to room temperature.
-
Solvent Removal (if applicable): If you used an organic co-solvent like THF, remove it under reduced pressure using a rotary evaporator.
-
Basic Wash: Dilute the remaining aqueous mixture with water and transfer it to a separatory funnel. Wash with an organic solvent (e.g., diethyl ether or ethyl acetate). This step removes any unreacted, non-polar ester. Discard the organic layer. Your product is the water-soluble carboxylate salt in the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 3M HCl) with stirring until the pH is ~1-2 (check with pH paper). You may see the carboxylic acid precipitate or turn the solution cloudy. This step protonates the carboxylate salt.[3][12]
-
Extraction: Extract the acidified aqueous layer multiple times (3x) with an organic solvent (e.g., ethyl acetate). The protonated, now neutral carboxylic acid will move into the organic layer.
-
Wash & Dry: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove bulk water. Dry the organic layer over an anhydrous salt like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield your crude 2,3-dimethylbutanoic acid. Further purification can be done by distillation or recrystallization if needed.
-
Caption: Workflow for product isolation after saponification.
Experimental Protocols
Protocol 1: Enhanced Base-Catalyzed Hydrolysis (Saponification)
This protocol is optimized for sterically hindered esters.
-
Materials & Equipment:
-
Methyl 2,3-dimethylbutanoate
-
Sodium Hydroxide (NaOH)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
3M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc), Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, TLC supplies.
-
-
Procedure:
-
In a round-bottom flask, dissolve methyl 2,3-dimethylbutanoate (1.0 eq) in a 3:1 mixture of THF and water.
-
Add solid sodium hydroxide (3.0 eq) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 70-80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC every 1-2 hours. The reaction may take 4-12 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Perform the work-up as described in the Q6 workflow above.
-
Protocol 2: Acid-Catalyzed Hydrolysis
While not the preferred method, this protocol is provided for completeness.
-
Materials & Equipment:
-
Methyl 2,3-dimethylbutanoate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water
-
Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl Ether, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware as above.
-
-
Procedure:
-
In a round-bottom flask, combine methyl 2,3-dimethylbutanoate (1.0 eq) and a large excess of water (at least 10-20 eq).
-
Carefully add concentrated sulfuric acid (approx. 0.2 eq) to the mixture.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC. Note that an equilibrium will be reached; the reaction may not go to 100% completion.
-
After several hours (e.g., 8-16 hours), cool the mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
The crude product will likely contain unreacted ester and will require purification (e.g., column chromatography or distillation).
-
Data Summary: Method Comparison
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
| Reagent | Catalytic H₂SO₄ or HCl | Stoichiometric NaOH or KOH (Excess often used) |
| Kinetics | Slow, especially for hindered esters | Generally faster, can be enhanced significantly |
| Reversibility | Reversible (Equilibrium)[8] | Irreversible[6] |
| Typical Temp. | Reflux | Room Temp to Reflux |
| Completion | May not reach 100% | Driven to completion |
| Work-up | Neutralization, extraction | Acid-base extraction required |
| Recommendation | Not ideal for hindered esters | Highly Recommended |
References
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Pace, V., & Holzer, W. (2012). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2013(2), 125-134. [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]
-
Save My Exams. (2024). Ester Hydrolysis. [Link]
-
Wikipedia. (n.d.). Ester hydrolysis. [Link]
-
Clark, J. (n.d.). hydrolysis of esters. Chemguide. [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. [Link]
-
ResearchGate. (2012). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]
-
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]
-
WSU. (n.d.). Monitoring Reactions by TLC. [Link]
-
Jasperse, J. (n.d.). Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides. [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. [Link]
-
YouTube. (2019). mechanism of ester hydrolysis. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. savemyexams.com [savemyexams.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 11. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 12. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Overcoming Steric Hindrance in Reactions with Methyl 2-amino-3,3-dimethylbutanoate
Welcome to the technical support guide for Methyl 2-amino-3,3-dimethylbutanoate (L-tert-Leucine methyl ester). This unnatural amino acid ester is a valuable building block in medicinal chemistry and drug discovery, prized for its ability to introduce conformational constraints and enhance metabolic stability in peptides and other molecules[1]. However, its utility is accompanied by a significant synthetic challenge: the extreme steric hindrance imposed by the tert-butyl group adjacent to the reactive amine center.
This guide provides field-proven troubleshooting strategies and in-depth explanations to help you navigate the common synthetic hurdles associated with this unique reagent. The following FAQs are designed to address specific issues you may encounter during your experiments, explaining the causality behind our recommended protocols.
Frequently Asked Questions (FAQs)
Section 1: Peptide Coupling & N-Acylation
This is the most common area where researchers face difficulties. The bulky tert-butyl group shields the nitrogen atom, drastically reducing its nucleophilicity and physically blocking the approach of electrophiles.
FAQ 1: My standard coupling reaction (e.g., DCC/EDC with HOBt) is failing or giving very low yields. What's the first thing I should change?
Answer: Your initial observation is a classic manifestation of steric hindrance. Standard carbodiimide-based activators like DCC (N,N'-dicyclohexylcarbodiimide), when combined with additives like HOBt (1-Hydroxybenzotriazole), form an active ester that is not sufficiently reactive to overcome the energy barrier imposed by the tert-butyl group[2]. The traditional approach is simply too slow and kinetically unfavorable.
Your first and most critical change should be to switch to a more potent class of coupling reagents. We recommend using aminium/uronium or phosphonium salt-based reagents. These reagents generate highly activated species in situ that can acylate even poorly nucleophilic, sterically congested amines.
Causality: These reagents work by forming highly reactive intermediates (e.g., OAt- or OBt-esters) that are far more electrophilic than those generated by DCC/HOBt alone. Reagents based on HOAt (1-Hydroxy-7-azabenzotriazole) are particularly effective, as the pyridine nitrogen in the HOAt moiety can provide anchimeric assistance (neighboring group participation) during the aminolysis step, further accelerating the reaction rate.[3][4]
Below is a comparison of recommended high-potency coupling reagents:
| Reagent | Class | Key Advantages | Considerations |
| HATU | Aminium Salt | Gold Standard for Hindered Couplings. Extremely fast reaction rates, low racemization. HOAt-based.[3] | Higher cost. Can cause guanidinylation of the free amine if carboxylate activation is slow. |
| HCTU | Aminium Salt | More cost-effective than HATU. Very high reactivity, often comparable to HATU. | Based on 6-Cl-HOBt, which is more acidic and reactive than HOBt. |
| COMU | Aminium Salt | Oxyma-based, making it a non-explosive and safer alternative to HOBt/HOAt reagents.[5] High solubility and reactivity comparable to HATU.[5] | Relatively newer, but gaining widespread acceptance for safety and efficacy. |
| PyBOP | Phosphonium Salt | Well-established, reliable reagent. Generates HOBt active esters.[5] | Can be less effective than HATU for the most extreme cases of steric hindrance. By-product (HMPA) is a carcinogen. |
Recommendation: Start by replacing your DCC/HOBt system with HATU or HCTU for a robust and reliable solution to most hindered coupling scenarios.
FAQ 2: I've switched to HATU, but my coupling is still slow or incomplete. What are my next troubleshooting steps?
Answer: While potent coupling reagents are a major step forward, extreme steric hindrance may require further optimization of reaction conditions. If HATU alone is not sufficient, you can employ several strategies, often in combination.
Strategy 1: Employ Microwave-Assisted Synthesis
The application of microwave irradiation is a powerful technique for driving difficult reactions to completion.[6] Microwaves provide rapid and uniform heating of the reaction mixture, allowing the system to quickly overcome the high activation energy of the sterically hindered transition state.[6][7] Reactions that take hours at room temperature can often be completed in minutes.[8]
See Protocol 1 for a detailed microwave-assisted coupling methodology.
Strategy 2: Double Coupling
This is a straightforward and effective technique used in solid-phase peptide synthesis (SPPS) that is equally applicable in solution. After the initial coupling reaction has proceeded for its allotted time, simply add a second fresh portion of the activated carboxylic acid and coupling reagent to the reaction mixture. This helps to drive the reaction to completion by ensuring a high concentration of the activated electrophile is available to react with any remaining hindered amine.[9]
Strategy 3: Increase Reagent Concentration
Amide bond formation is a bimolecular reaction. Increasing the concentration of your reagents (typically to 0.4-0.5 M in a suitable solvent like DMF or NMP) increases the frequency of molecular collisions, which can significantly improve the reaction rate for a kinetically slow process.[9]
Strategy 4: Monitor the Reaction Rigorously
Never assume a reaction has gone to completion. For reactions involving a primary amine like Methyl 2-amino-3,3-dimethylbutanoate, the Kaiser test is an invaluable tool. A positive (blue) test indicates the presence of unreacted primary amine. Continue the coupling reaction (e.g., by extending the time, adding more reagent, or applying heat) until the Kaiser test is negative.[10]
FAQ 3: Are there alternatives to standard coupling reagents for extremely difficult acylations?
Answer: Yes. When even the most potent aminium salts are insufficient, the strategy shifts from activating the carboxylic acid in situ to converting it into a more stable, highly reactive intermediate before introducing the amine.
Method 1: Amino Acid Fluorides
Acyl fluorides are among the most reactive carboxylic acid derivatives. They are more stable than the corresponding chlorides and are particularly well-suited for coupling sterically hindered amino acids.[11][12] They can be generated in situ using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) and then reacted with the hindered amine.[5]
Method 2: N-Acylbenzotriazoles
This method involves pre-activating the N-protected amino acid with benzotriazole to form a stable, isolable N-acylbenzotriazole. This activated species can then be used to acylate the hindered amine in a separate step. This approach has been shown to provide excellent yields with complete retention of chirality for hindered-hindered couplings.[13]
Section 2: N-Alkylation
FAQ 4: I'm struggling with the N-alkylation of Methyl 2-amino-3,3-dimethylbutanoate. What methods are most effective?
Answer: Direct N-alkylation with alkyl halides is often problematic due to the low nucleophilicity of the amine and the risk of over-alkylation. More sophisticated and reliable methods are required.
Method 1: Reductive Amination
This is a robust and widely used method. The reaction proceeds by forming an imine intermediate between the amine and an aldehyde or ketone, which is then reduced in situ to the secondary amine. For hindered amines, a mild reducing agent like Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred.
Method 2: Catalytic "Borrowing Hydrogen" N-Alkylation
This is a modern, atom-economical green chemistry approach.[14] A transition metal catalyst (typically Ruthenium or Iridium-based) temporarily "borrows" hydrogen from a primary alcohol to oxidize it to an aldehyde.[15] This aldehyde then reacts with the amine to form an imine, and the catalyst returns the hydrogen to reduce the imine to the final N-alkylated product. The only byproduct is water. This method avoids the use of stoichiometric reagents and is highly efficient.[14][15]
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Peptide Coupling using HATU
This protocol describes the coupling of an N-protected amino acid to Methyl 2-amino-3,3-dimethylbutanoate hydrochloride.
Materials:
-
N-Fmoc-protected amino acid (1.0 eq)
-
Methyl 2-amino-3,3-dimethylbutanoate HCl (1.0 eq)
-
HATU (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Microwave synthesis vial with stir bar
Procedure:
-
To a microwave synthesis vial, add the N-Fmoc-protected amino acid (1.0 eq), Methyl 2-amino-3,3-dimethylbutanoate HCl (1.0 eq), and HATU (1.05 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.4 M.
-
Add DIPEA (3.0 eq) to the mixture. The first equivalent neutralizes the HCl salt, the second neutralizes the liberated HOAt, and the third acts as the base for the coupling reaction.
-
Seal the vial securely.
-
Place the vial in the microwave reactor. Irradiate the mixture at 80-90 °C for 10-20 minutes. Use a fixed temperature setting and allow the instrument to modulate power.
-
After irradiation, cool the vial to room temperature.
-
Verification: Take a small aliquot of the reaction mixture and perform a Kaiser test to check for the presence of the free primary amine. If the test is positive, a second round of microwave irradiation or a double coupling may be necessary.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting dipeptide by flash column chromatography.
References
-
16 - ResearchGate.
-
17 - Science.gov.
-
18 - YouTube.
-
19 - MedchemExpress.com.
-
20 - Quora.
-
13 - ACS Publications.
-
5 - Bachem.
-
10 - aaphotoprotect.com.
-
6 - National Center for Biotechnology Information.
-
11 - ResearchGate.
-
3 - ACS Publications.
-
7 - MDPI.
-
8 - ResearchGate.
-
2 - ResearchGate.
-
- Sigma-Aldrich.
-
12 - ACS Publications.
-
9 - Biotage.
-
1 - National Center for Biotechnology Information.
-
15 - Wiley Online Library.
-
14 - Beilstein Journals.
-
4 - Omizzur.
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- 5. bachem.com [bachem.com]
- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids [mdpi.com]
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- 10. peptide.com [peptide.com]
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- 20. quora.com [quora.com]
Technical Support Center: Purification of Methyl 2-amino-3,3-dimethylbutanoate by Column Chromatography
This guide serves as a comprehensive technical resource for researchers and drug development professionals engaged in the purification of Methyl 2-amino-3,3-dimethylbutanoate. We will delve into the fundamental principles, provide a robust experimental protocol, and address common challenges through a detailed troubleshooting guide and frequently asked questions. Our approach is grounded in explaining the causality behind each experimental choice, ensuring a reproducible and validated purification process.
Section 1: Understanding the Analyte: Key Physicochemical Properties
Methyl 2-amino-3,3-dimethylbutanoate is a non-proteinogenic amino acid ester. Its structure, featuring a primary amine and a bulky tert-butyl group, presents specific challenges and dictates the optimal purification strategy. The most critical parameter governing its behavior on silica gel is the basicity of the primary amine group.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO₂ | [1][2][3] |
| Molecular Weight | 145.20 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [4][5] |
| Boiling Point | 69°C @ 16 mmHg | [5] |
| Predicted pKa | ~8.01 | [4][5] |
The pKa of approximately 8.01 indicates that the amine group is basic. This property is the primary cause of problematic interactions with the acidic surface of standard silica gel, which is rich in silanol (Si-OH) groups.[6] This acidic-basic interaction leads to undesirable chromatographic outcomes such as severe peak tailing and, in some cases, irreversible adsorption of the product onto the stationary phase.
Section 2: Core Protocol: Flash Column Chromatography on Silica Gel
This protocol is designed as a self-validating system for the efficient purification of Methyl 2-amino-3,3-dimethylbutanoate. The key to success is the deactivation of the silica gel surface by incorporating a basic additive into the mobile phase.
Experimental Protocol: Step-by-Step Purification
-
Step 1: Thin-Layer Chromatography (TLC) Analysis & Solvent System Selection
-
Objective: To identify a mobile phase that provides optimal separation of the target compound from impurities, aiming for a Retention Factor (Rf) of 0.2-0.4.
-
Procedure:
-
Prepare a stock solution of your crude reaction mixture.
-
On a silica gel TLC plate, spot the crude mixture and relevant standards (if available).
-
Develop the plate in a TLC chamber using a starting eluent system, typically a mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate). Crucially, add 0.5-1% triethylamine (TEA) to the eluent mixture.
-
Visualize the spots using a suitable method (e.g., UV light if applicable, or a potassium permanganate stain, which is effective for amines).
-
Adjust the ratio of polar to non-polar solvent until the Rf of the target compound is in the desired range of 0.2-0.4. A lower Rf generally leads to better separation on the column.
-
-
-
Step 2: Column Preparation (Slurry Packing)
-
Objective: To pack a homogenous and air-free column bed.
-
Procedure:
-
Select a column of appropriate size (a good rule of thumb is to use 50-100 g of silica gel for every 1 g of crude material).
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent system (including TEA). The consistency should be like a milkshake, not a thick paste.
-
Pour the slurry into the column in a single, swift motion. Use additional eluent to rinse any remaining silica into the column.
-
Gently tap the side of the column to dislodge any air bubbles and help the silica pack evenly.
-
Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Use a flash chromatography system or gentle air pressure to accelerate this process. Do not let the column run dry.
-
-
-
Step 3: Sample Loading
-
Objective: To apply the sample to the column in a concentrated, narrow band.
-
Method A: Wet Loading (for samples readily soluble in the mobile phase)
-
Dissolve the crude material in the minimum possible volume of the mobile phase.
-
Carefully pipette this solution directly onto the top of the silica bed.
-
Drain the solvent until it is level with the silica surface.
-
-
Method B: Dry Loading (Recommended for better resolution or less soluble samples)
-
Dissolve the crude material in a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the sample adsorbed onto silica.
-
Carefully add this powder to the top of the packed column bed.
-
Gently add a thin layer of sand on top to prevent disturbance of the sample layer.
-
-
-
Step 4: Elution and Fraction Collection
-
Objective: To pass the mobile phase through the column to separate the components and collect them in individual fractions.
-
Procedure:
-
Carefully add the mobile phase to the top of the column.
-
Apply pressure (e.g., from a flash system or hand bellows) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or vials. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).
-
If impurities are close to the product, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.[7]
-
-
-
Step 5: Analysis of Fractions and Product Isolation
-
Objective: To identify the fractions containing the pure product and combine them.
-
Procedure:
-
Analyze the collected fractions by TLC. Spot every few fractions on a TLC plate and develop it in the same eluent system.
-
Identify the fractions that contain only the pure target compound.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator. The triethylamine will also be removed under vacuum, though a final high-vacuum step may be necessary.
-
-
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Q: My compound is streaking badly on the TLC plate and giving broad, tailing peaks from the column. What is happening?
A: This is the classic sign of interaction between the basic amine of your product and the acidic silanol groups on the silica surface.[6] The amine is adsorbing strongly and not eluting cleanly.
-
Immediate Solution: Ensure you have added a sufficient amount of a basic modifier like triethylamine (TEA) to your mobile phase. A concentration of 0.5-1% (v/v) is typically effective. The TEA acts as a competitive base, binding to the acidic silanol sites and masking them from your analyte, which then allows for a much sharper, symmetrical elution profile.[8]
Q: I've added TEA, but my product and an impurity are still co-eluting. How can I improve the separation?
A: Co-elution means you lack sufficient resolution between the two compounds. This can be addressed by altering the selectivity of your chromatographic system.
-
Strategy 1: Fine-Tune Polarity. Decrease the overall polarity of your eluent system (i.e., increase the percentage of the non-polar solvent like hexanes). This will cause all compounds to move more slowly down the column, increasing their interaction time with the stationary phase and potentially resolving the mixture. Aim for an Rf of ~0.2 for your target compound on TLC.
-
Strategy 2: Change Solvent Selectivity. The choice of solvents matters beyond just polarity. If you are using Hexane/Ethyl Acetate, try a different system like Dichloromethane/Methanol (with 0.5-1% TEA). Different solvents interact with your compounds in unique ways (e.g., through different hydrogen bonding or dipole-dipole interactions), which can often resolve compounds that co-elute in another system.[9]
Q: My compound appears to be stuck on the column. It won't elute even when I switch to a very polar solvent. Why?
A: This suggests either very strong, irreversible adsorption or decomposition of the compound on the silica gel.
-
Diagnosis: First, test the stability of your compound on silica. Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see a new spot at the baseline or a smear, your compound is likely decomposing.[7]
-
Solution 1 (If Stable): The issue is likely insufficient masking of the silanol groups. Ensure TEA is present in your highly polar eluent. Sometimes, a small amount of methanol or even ammonia in the mobile phase is required to elute highly polar amines.
-
Solution 2 (If Unstable): You must switch to a more inert stationary phase. Alumina (basic or neutral) is a common alternative for acid-sensitive compounds.[9] Another option is to use functionalized silica, such as an amino-propylated column, though these can be more complex to handle.[10]
Q: I have successfully purified my product, but now it's contaminated with triethylamine or a triethylammonium salt. How do I remove it?
A: This is a common issue, especially if any acidic impurities were present in your crude material, which would form a non-volatile salt with TEA.
-
Solution 1: Aqueous Workup. If your product is not water-soluble, dissolve the purified residue in a non-polar organic solvent (like ether or ethyl acetate) and wash it with a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate any triethylammonium salt to the free base, which is more soluble in the organic layer. A subsequent wash with brine will help remove residual water. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and re-evaporate.
-
Solution 2: High Vacuum. Triethylamine itself is volatile (B.P. 89.5 °C). If no acidic protons are present to form a salt, simply placing the sample under a high vacuum for an extended period is often sufficient to remove residual TEA.[11]
Section 4: Frequently Asked Questions (FAQs)
-
Q: Why is triethylamine so critical for purifying amines on silica gel?
-
A: Silica gel's surface is covered in acidic silanol groups (Si-OH). Basic compounds, like your amine, can form strong acid-base interactions with these sites. This causes poor peak shape (tailing) and can lead to the compound getting stuck on the column. Triethylamine is a stronger, volatile base that is added to the mobile phase to "pre-treat" the silica, neutralizing these active sites and allowing your compound of interest to pass through smoothly.[6][12]
-
-
Q: What is the ideal Rf value on TLC for column chromatography?
-
A: An Rf value between 0.2 and 0.4 is generally considered ideal. This range ensures that the compound interacts sufficiently with the stationary phase to be separated from faster-moving impurities (higher Rf) but will still elute in a reasonable volume of solvent without excessive band broadening.
-
-
Q: Should I use wet or dry loading for my sample?
-
A: Dry loading is almost always the superior method for achieving the best resolution. It ensures the sample is applied to the column as a very narrow, even band, which is the starting point for a good separation. Wet loading can be faster but risks creating a wider initial band if too much solvent is used or if the sample is not fully soluble in the mobile phase, leading to poorer separation.
-
-
Q: Can I use a different stationary phase, like alumina or an amino column?
-
A: Yes. Neutral or basic alumina is an excellent alternative for acid-sensitive compounds. Amino-functionalized silica columns can also be used and operate in normal-phase mode; they are particularly useful for separating polar compounds.[9][10] However, they can be more expensive and require careful handling, especially regarding water content in the mobile phase, which can alter their properties.[13]
-
-
Q: How would I perform a chiral separation of this compound?
-
A: Since Methyl 2-amino-3,3-dimethylbutanoate is chiral, separating its enantiomers requires a chiral environment. This is typically achieved using a specialized Chiral Stationary Phase (CSP) in an HPLC system. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptides.[14] Alternatively, chiral mobile phase additives can be used with an achiral column.[15] This is a more advanced technique than standard purification.[16]
-
Section 5: Visualization & Diagrams
The following diagrams illustrate key decision-making processes in the purification workflow.
Caption: Workflow for optimizing the mobile phase using TLC.
Caption: Decision tree for troubleshooting poor separation results.
References
-
Chromatography Forum. (2009). proper use of amino column. [Link]
-
PubChem. (n.d.). (R)-Methyl 2-amino-3,3-dimethylbutanoate. National Center for Biotechnology Information. [Link]
-
HPLC Troubleshooting Guide. (n.d.). hplctroubleshooter.com. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2013). If triethylamine is used with a C18 column for a prolonged period, what will happen to the column?. [Link]
-
SciSpace. (n.d.). Purification of the food-borne carcinogens 2-amino-3-methylimidazo. [Link]
-
Phillips, A. A. (2021). Practical considerations for amino acid isotope analysis. [Link]
-
Chromatography Forum. (2005). use of Triethylamine. [Link]
-
Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. [Link]
-
Sorbtech. (2024). Mastering Stationary Phases: Selection Criteria and Method Development. [Link]
-
ResearchGate. (2000). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
ResearchGate. (2019). Chromatographic Separation of Amino Acids. [Link]
-
MDPI. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. [Link]
-
Reddit. (2023). Triethylammonium after flash chromatography. [Link]
-
PubMed. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. [Link]
-
PubMed. (1995). Separation of amino acids, peptides and proteins on molecularly imprinted stationary phases. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
PubMed. (2008). Purification of matrix metalloproteinases by column chromatography. [Link]
-
AVESIS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. [Link]
-
Waters Help Center. (n.d.). [ Care and Use ManUal ] amIno acId analysIs lIquId chromatography column. [Link]
-
PubMed Central. (n.d.). Multidimensional Separation of Chiral Amino Acid Mixtures in a Multilayered Three Dimensional Hybrid Microfluidic/Nanofluidic Device. [Link]
-
NIST/TRC Web Thermo Tables (WTT). (n.d.). 2-amino-3-methylbutane. [Link]
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Technical Support Center: Reaction Monitoring of Methyl 2-amino-3,3-dimethylbutanoate Synthesis by TLC
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the synthesis of Methyl 2-amino-3,3-dimethylbutanoate. It addresses common challenges and offers practical, field-proven solutions to ensure reliable and accurate reaction monitoring.
Introduction to TLC in Amino Ester Synthesis
Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and versatile analytical technique ideal for monitoring the progress of organic reactions.[1][2] In the synthesis of Methyl 2-amino-3,3-dimethylbutanoate, an amino acid ester, TLC allows for the qualitative assessment of the consumption of starting materials and the formation of the product.[3] The principle of TLC lies in the differential partitioning of components in a mixture between a stationary phase (typically silica gel) and a mobile phase (a solvent system).[4] Polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf), while less polar compounds travel further.[5]
Methyl 2-amino-3,3-dimethylbutanoate synthesis often involves the esterification of the corresponding amino acid, (S)-2-amino-3,3-dimethylbutanoic acid.[3][6] Monitoring this transformation requires a TLC system that can effectively separate the more polar amino acid starting material from the less polar amino ester product.
Core Experimental Protocol: TLC Setup
A robust and reproducible TLC protocol is the foundation of accurate reaction monitoring. Here is a validated, step-by-step methodology for the TLC analysis of Methyl 2-amino-3,3-dimethylbutanoate synthesis.
Materials:
-
TLC Plates: Silica gel 60 F254
-
Developing Chamber
-
Capillary Spotters
-
Mobile Phase (Solvent System): e.g., n-butanol:acetic acid:water (3:1:1 v/v/v)[7]
-
Visualization Reagent: Ninhydrin solution (0.2-0.3% in ethanol or butanol, often with a small amount of acetic acid)[8][9]
-
Heat Gun or Hot Plate
Step-by-Step Protocol:
-
Plate Preparation: With a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate. Be careful not to gouge the silica.[10] Mark the lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).
-
Sample Preparation:
-
Starting Material (SM): Dissolve a small amount of the starting amino acid in a suitable solvent (e.g., the reaction solvent or a volatile solvent in which it is soluble).
-
Reaction Mixture (RM): Withdraw a small aliquot from the reaction vessel. If the reaction solvent is high-boiling (e.g., DMF, DMSO), dilute the aliquot with a more volatile solvent to facilitate spotting.
-
-
Spotting:
-
Using a capillary spotter, apply a small, concentrated spot of the SM solution to its designated lane on the baseline.[11]
-
Apply a spot of the RM to its lane.
-
In the co-spot lane, apply a spot of the SM, and then carefully apply a spot of the RM directly on top of the dried SM spot.
-
Expert Tip: Keep the spots as small as possible (1-2 mm in diameter) to prevent streaking and ensure good separation.[12] Multiple small applications, allowing the solvent to evaporate in between, are preferable to one large application.[11]
-
-
Development:
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm.
-
Line the chamber with filter paper saturated with the mobile phase to ensure a vapor-saturated atmosphere, which promotes a uniform solvent front.[1]
-
Carefully place the TLC plate in the chamber, ensuring the baseline is above the solvent level.[11]
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely.
-
Dip the plate in the ninhydrin solution or spray it evenly.[8]
-
Gently heat the plate with a heat gun or on a hot plate until colored spots appear.[4] Amino acids and primary amines typically yield purple or reddish spots.[4][8]
-
-
Analysis:
-
Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
The disappearance of the starting material spot in the RM lane and the appearance of a new product spot indicate the reaction is progressing. The reaction is considered complete when the SM spot is no longer visible in the RM lane.
-
Visual Workflow for TLC Monitoring
Caption: Standard workflow for TLC reaction monitoring.
Troubleshooting Guide
This section addresses common issues encountered during the TLC monitoring of Methyl 2-amino-3,3-dimethylbutanoate synthesis.
| Problem | Potential Cause(s) | Solution(s) |
| No spots are visible after staining. | 1. Sample concentration is too low.[11] 2. Insufficient heating after ninhydrin application. 3. The compound is not ninhydrin-active (e.g., a protected amine). | 1. Concentrate the sample or apply multiple times to the same spot, drying in between.[11] 2. Ensure adequate heating, but avoid charring the plate.[4] 3. Use a more general stain like potassium permanganate or p-anisaldehyde.[9][13] |
| Spots are streaked or elongated. | 1. The sample was overloaded (too concentrated).[14][15] 2. The mobile phase is too polar or not suitable for the sample. 3. The sample contains strongly acidic or basic components.[15] 4. The sample is degrading on the silica plate.[16] | 1. Dilute the sample before spotting.[14] 2. Adjust the solvent system polarity. Try a less polar mobile phase. 3. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to suppress ionization.[15] 4. Run a 2D TLC to check for on-plate decomposition.[16] Consider using a different stationary phase like alumina. |
| Rf values are too high or too low. | 1. All spots near the top (High Rf): The mobile phase is too polar. 2. All spots near the baseline (Low Rf): The mobile phase is not polar enough.[5] | 1. Decrease the polarity of the mobile phase (e.g., increase the proportion of the less polar solvent). 2. Increase the polarity of the mobile phase (e.g., increase the proportion of the more polar solvent). |
| Uneven or slanted solvent front. | 1. The edge of the TLC plate is touching the filter paper or the side of the chamber.[11] 2. The bottom of the plate is not level in the solvent.[17] 3. The chamber was not properly saturated with solvent vapor. | 1. Reposition the plate in the center of the chamber. 2. Ensure the plate is placed evenly on the chamber floor. 3. Use a filter paper liner and allow the chamber to equilibrate before placing the plate inside.[1] |
| Reactant and product spots are not well-separated. | 1. The polarity of the chosen mobile phase is not optimal for separating the two compounds. | 1. Systematically vary the solvent ratios to find an optimal separation. A common starting point for amino esters is a mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol or ethanol).[10] |
Frequently Asked Questions (FAQs)
Q1: Why is my amino acid starting material streaking?
A: Amino acids are zwitterionic and can interact strongly with the acidic silica gel, leading to streaking. Adding a small amount of a polar, protic solvent like acetic acid to the mobile phase can help to protonate the carboxylate group and lead to sharper, more defined spots.[1]
Q2: The product, Methyl 2-amino-3,3-dimethylbutanoate, has a very similar Rf to one of my starting materials. How can I improve separation?
A: If the Rf values are too close, you need to modify the mobile phase. Try a different solvent system altogether. For instance, if you are using a butanol-based system, consider trying a system with different components like ethanol, dichloromethane, and water.[18] Fine-tuning the ratios of your current system by small increments can also achieve the desired separation.
Q3: Can I use UV light to visualize the spots?
A: While TLC plates with a fluorescent indicator (F254) can be used, many simple amino acids and their esters are not strong UV chromophores and may not be easily visible under UV light.[13] Staining with a chemical reagent like ninhydrin, which reacts with the primary amine group, is generally a more reliable method for this class of compounds.[4]
Q4: How do I handle a reaction mixture in a high-boiling solvent like DMF?
A: High-boiling solvents can cause significant streaking. To mitigate this, dilute your reaction aliquot with a volatile solvent (e.g., dichloromethane or ethyl acetate) before spotting. Alternatively, after spotting the plate, place it under a high vacuum for a few minutes to evaporate the high-boiling solvent before developing the plate.[16]
Q5: What does a "co-spot" lane tell me?
A: The co-spot lane is a crucial control. If the starting material and product have different Rf values, in the co-spot lane you will see two distinct spots. If the reaction mixture (RM) lane shows only the product spot and no starting material spot at the same height as the SM standard, you can be confident the starting material has been consumed. If the product and starting material have very similar Rf values, the co-spot will help to confirm if any starting material remains.
Chemical Transformation and TLC Representation
Caption: The amino acid starting material is more polar and has a lower Rf than the less polar ester product.
References
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Vertex AI Search Result[7]
-
Vertex AI Search Result[19]
-
University of Rochester. Troubleshooting Thin-Layer Chromatography. Available from: [Link]
-
BioTech Beacons. (2025-09-18). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. Available from: [Link]
-
Amrita Virtual Lab. (n.d.). Separation of Amino Acids by Thin Layer Chromatography (Theory). Available from: [Link]
-
Hindawi. (2023-04-12). Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications. Available from: [Link]
-
Vertex AI Search Result[20]
-
Bitesize Bio. (2025-06-03). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available from: [Link]
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Vertex AI Search Result[21]
-
University of California, Los Angeles. TLC Stains. Available from: [Link]
-
EPFL. TLC Visualization Reagents. Available from: [Link]
-
ResearchGate. (2024-04-23). Troubleshooting TLC - Plant extract - strange in polar mobile Phase - What could be the reason?. Available from: [Link]
-
Chemistry LibreTexts. (2022-08-23). Thin Layer Chromatography. Available from: [Link]
-
University of Rochester. Magic Formulas: TLC Stains. Available from: [Link]
-
OperaChem. (2024-08-09). TLC TROUBLESHOOTING- The most common problems with TLCs. Available from: [Link]
-
Vertex AI Search Result[22]
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Chemistry LibreTexts. (2020-04-17). 6.2: Thin Layer Chromatography (TLC). Available from: [Link]
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Vertex AI Search Result[23]
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Vertex AI Search Result[24]
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eCampusOntario Pressbooks. Separation and Detection of Amino Acids – BIOC*2580. Available from: [Link]
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Vertex AI Search Result[25]
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Vertex AI Search Result
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Vertex AI Search Result[26]
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University of Colorado Boulder. Thin Layer Chromatography (TLC). Available from: [Link]
-
MDPI. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Available from: [Link]
-
Vertex AI Search Result[27]
-
Vertex AI Search Result[28]
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Technical Support Center: Work-up & Purification of Methyl 2-amino-3,3-dimethylbutanoate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 2-amino-3,3-dimethylbutanoate, a non-proteinogenic amino acid ester of significant interest in pharmaceutical and synthetic chemistry.[1][2] This guide provides field-proven insights into the critical work-up and purification stages of its synthesis. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and ensure the isolation of a high-purity product.
The synthesis of amino acid esters is often more nuanced than that of simple carboxylic acids due to the presence of the amino group and the zwitterionic nature of the starting material.[3] A robust work-up procedure is therefore not merely a purification step but an integral part of the synthetic strategy. This document is structured into a troubleshooting guide for immediate problem-solving and a set of frequently asked questions to explain the fundamental principles behind the protocols.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My final product is a persistent oil or waxy solid, not the expected crystalline material. How can I induce crystallization?
Answer: This is a common issue when working with amino acid derivatives, which can be hygroscopic or contain minor impurities that inhibit crystallization.[4]
-
Causality: The "oily" nature often stems from residual solvents, moisture, or impurities that disrupt the formation of a stable crystal lattice. Even when a TLC analysis shows a single spot, trace amounts of starting material or salts can prevent solidification.[4] The free-base form of Methyl 2-amino-3,3-dimethylbutanoate is a liquid at room temperature, whereas its hydrochloride salt is typically a solid.[5][6]
-
Troubleshooting Protocol:
-
Ensure Complete Solvent Removal: Dry the oily product under high vacuum for several hours, possibly with gentle heating (e.g., 30-40°C), to remove all volatile residues.
-
Trituration: This technique is highly effective. Add a non-polar solvent in which the product is poorly soluble, such as cold diethyl ether or a mixture of n-hexane and ethyl acetate. Stir the oil vigorously with a spatula. The impurities may dissolve in the solvent, while the desired product solidifies. Decant the solvent and repeat the process.
-
Convert to the Hydrochloride Salt: If you have isolated the free base and it remains an oil, dissolving it in a minimal amount of a suitable solvent (like diethyl ether or ethyl acetate) and adding a stoichiometric amount of HCl (e.g., as a solution in dioxane or diethyl ether) will precipitate the hydrochloride salt, which is often highly crystalline.[7][8]
-
Re-evaluate the Work-up: If the issue persists, consider re-working the crude material. Ensure that the pH was properly adjusted during any aqueous washes to remove all acidic or basic impurities.
-
Question 2: My extraction yield is significantly lower than expected. What are the most likely causes?
Answer: Low extraction efficiency is typically traced back to improper pH control or hydrolysis of the ester.
-
Causality: For effective extraction into a water-insoluble organic solvent (e.g., dichloromethane or ethyl acetate), the amino acid ester must be in its free-base form (deprotonated). If the aqueous layer is too acidic, the ester remains in its protonated, water-soluble ammonium salt form. Conversely, if the pH is too high (e.g., >9), the ester can undergo base-catalyzed hydrolysis back to the amino acid, which is also water-soluble.[9]
-
Troubleshooting Protocol:
-
Verify Aqueous pH: Before extraction, ensure the pH of the aqueous layer is carefully adjusted. A pH range of 7-8 is often optimal, providing a sufficient concentration of the free base for extraction while minimizing the rate of hydrolysis.[9] Use a pH meter for accuracy.
-
Use a Saturated Salt Solution: Before extraction, adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of the organic product in the aqueous phase and enhance partitioning into the organic layer (the "salting-out" effect).
-
Increase the Number of Extractions: Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL). This is a more efficient method for recovering the product.
-
Check for Emulsions: Emulsions can trap the product at the interface. If an emulsion forms, it can often be broken by adding brine or by passing the mixture through a pad of Celite.
-
Question 3: My NMR spectrum shows the presence of both the product and unreacted 2-amino-3,3-dimethylbutanoic acid. How can I remove the starting material?
Answer: This indicates an incomplete reaction or an inefficient work-up. The key to separation lies in the vastly different solubilities of the zwitterionic amino acid and its corresponding ester.
-
Causality: The starting amino acid is zwitterionic and has high polarity, making it soluble in water but virtually insoluble in most organic solvents. The product ester, particularly in its free base form, is significantly more lipophilic and prefers the organic phase.
-
Troubleshooting Protocol:
-
Aqueous Wash: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic solution with a slightly basic aqueous solution, such as 5% sodium bicarbonate. The unreacted amino acid will be deprotonated at its carboxylic acid group and will be extracted into the aqueous layer, while the ester remains in the organic phase.
-
Acidic Wash (for Free Base Product): If you have already basified your reaction mixture, an acidic wash is not appropriate as it will protonate your product. This step is more relevant for removing non-basic organic impurities.
-
Silica Gel Chromatography: If aqueous washes are insufficient, column chromatography can be used. A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, will typically elute the less polar ester product first, with the highly polar amino acid remaining at the baseline.
-
Part 2: Frequently Asked Questions (FAQs)
Q: What is the primary advantage of isolating the product as a hydrochloride salt? A: Amino acid esters in their free-base form can be unstable oils or low-melting solids that are prone to degradation (e.g., diketopiperazine formation) over time. Converting the product to its hydrochloride salt enhances its stability, typically renders it as a readily handled, non-hygroscopic crystalline solid, and simplifies purification by crystallization.[7][10]
Q: Why is a weak base like sodium bicarbonate (NaHCO₃) preferred over a strong base like sodium hydroxide (NaOH) for neutralizing the reaction mixture before extraction? A: While a strong base would also neutralize the acid and deprotonate the ammonium salt, it significantly increases the risk of saponification (hydrolysis) of the desired methyl ester product. Sodium bicarbonate is basic enough to liberate the free amine but keeps the pH in a range where the rate of ester hydrolysis is slow, thus maximizing the yield of the desired product.[9]
Q: Can I use silica gel chromatography to purify the free-base form of Methyl 2-amino-3,3-dimethylbutanoate? A: Yes, but with a critical consideration. The slightly acidic nature of standard silica gel can cause strong binding and "streaking" of basic compounds like amines. To mitigate this, it is standard practice to pre-treat the silica or add a small amount of a volatile base, such as triethylamine (~1%), to the eluent system. This deactivates the acidic sites on the silica and allows for clean elution of the amine.
Part 3: Standardized Work-up Protocols
Protocol 1: Work-up via Isolation of the Hydrochloride Salt
This protocol is ideal for syntheses conducted in methanol with acidic catalysts like thionyl chloride or trimethylchlorosilane (TMSCl).[7][10]
-
Reaction Completion: Monitor the reaction by TLC until the starting amino acid is consumed.
-
Concentration: Transfer the reaction mixture to a round-bottom flask and concentrate it under reduced pressure using a rotary evaporator.
-
Crystallization: As the methanol is removed, the Methyl 2-amino-3,3-dimethylbutanoate hydrochloride will often begin to precipitate as a white solid.
-
Trituration/Washing: To remove any non-polar impurities, add a small volume of cold diethyl ether to the flask. Break up the solid with a spatula, stir for 10-15 minutes, and then remove the ether via filtration or careful decantation.
-
Drying: Dry the resulting white solid under high vacuum to obtain the pure hydrochloride salt.
Protocol 2: Work-up via Liquid-Liquid Extraction of the Free Ester
This protocol is used when the free base of the ester is the desired final product.
-
Solvent Removal: If the reaction was performed in a volatile solvent (e.g., methanol), remove it under reduced pressure.
-
Redissolution: Dissolve the crude residue in deionized water and cool the solution in an ice bath.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring. Monitor the pH with a pH meter, adjusting to a final pH of ~8.0.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., 3 x volumes of ethyl acetate).
-
Washing: Combine the organic layers and wash them with brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free ester, which can then be further purified (e.g., by distillation or chromatography).
Part 4: Data & Visualization
Data Tables
Table 1: Recommended pH Ranges for Aqueous Work-up Steps
| Step | Purpose | Recommended pH | Rationale & Cited Source |
| Neutralization/Extraction | Liberate free base for organic extraction | 7.0 - 8.0 | Balances efficient extraction with minimizing ester hydrolysis.[9] |
| Acidic Wash (Optional) | Remove basic impurities | 3.0 - 4.0 | Converts basic impurities to water-soluble salts. |
| Basic Wash | Remove acidic impurities/starting material | 8.0 - 9.0 | Converts acidic compounds and zwitterions to water-soluble salts. |
Table 2: Troubleshooting Summary
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is an oil | Impurities, residual solvent, product is free base | Triturate with ether/hexane; dry under high vacuum; convert to HCl salt.[4] |
| Low Yield | Incorrect pH, ester hydrolysis, insufficient extraction | Adjust aqueous pH to 7-8; use NaHCO₃; perform multiple extractions.[9] |
| Emulsion during extraction | High concentration, improper mixing | Add brine; filter through Celite; allow to stand. |
| Product contamination | Unreacted starting material, side products | Perform aqueous washes at appropriate pH; purify by column chromatography. |
Workflow Visualizations
Caption: General experimental workflow for the work-up and purification of Methyl 2-amino-3,3-dimethylbutanoate.
Caption: Decision tree for troubleshooting an oily or non-crystalline final product.
References
- Google Patents. CN101886096B - Method and bacterial strain for preparing 2-amino-2,3-dimethylbutyramide by microbial catalysis.
-
MDPI. A Convenient Synthesis of Amino Acid Methyl Esters. Available from: [Link]
- Google Patents. CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.
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PubMed Central (PMC). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. Available from: [Link]
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PROMETHEUS – Protocols. Amino Acid extraction and quantification. Available from: [Link]
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Chemistry LibreTexts. 26.4: Synthesis of Amino Acids. Available from: [Link]
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ACS Publications. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film | Journal of the American Society for Mass Spectrometry. Available from: [Link]
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ResearchGate. A Convenient Synthesis of Amino Acid Methyl Esters. Available from: [Link]
-
BIOSYNCE. (S)-Methyl 2-amino-3,3-dimethylbutanoate CAS 63038-26-6. Available from: [Link]
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PubChem. (R)-Methyl 2-amino-3,3-dimethylbutanoate | C7H15NO2 | CID 40532482. Available from: [Link]
- Google Patents. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
- Google Patents. US5118815A - Method for crystallization of amino acids.
-
National Institutes of Health (NIH). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. Available from: [Link]
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MDPI. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Available from: [Link]
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ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides?. Available from: [Link]
- Google Patents. CN103224437A - Amino acid methyl ester hydrochloride preparation.
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Chemical Reviews. Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Available from: [Link]
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ResearchGate. Extraction of Amino Acid Esters Using a Pillar[11]arene Carboxylic Acid Derivative as a Novel Acidic Macrocyclic Compound. Available from: [Link]
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Semantic Scholar. Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. Available from: [Link]
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Validation & Comparative
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
An In-Depth Comparative Guide to the Analytical Characterization of Methyl 2-amino-3,3-dimethylbutanoate
In the landscape of pharmaceutical research and drug development, the precise structural elucidation and purity assessment of novel chemical entities are paramount. Methyl 2-amino-3,3-dimethylbutanoate, a derivative of the non-proteinogenic amino acid tert-Leucine, serves as a critical building block in the synthesis of complex molecules.[1] Its unique sterically hindered tert-butyl group imparts specific conformational constraints, making it a valuable chiral synthon. Ensuring the identity, purity, and stability of this intermediate is a foundational requirement for any successful drug development campaign.
This guide provides a comprehensive comparison of the primary analytical methods for the characterization of Methyl 2-amino-3,3-dimethylbutanoate. We will move beyond procedural descriptions to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our approach is grounded in the principles of scientific integrity, ensuring that each described protocol is a self-validating system.
NMR spectroscopy stands as the most powerful and definitive technique for the unambiguous determination of molecular structure. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For Methyl 2-amino-3,3-dimethylbutanoate (C₇H₁₅NO₂), both ¹H and ¹³C NMR are indispensable.[2][3]
Expertise & Experience: Predicting the ¹H NMR Spectrum
The structure of Methyl 2-amino-3,3-dimethylbutanoate suggests a relatively simple yet informative ¹H NMR spectrum. The key to interpretation lies in understanding how the electronic environment of each proton influences its resonance frequency (chemical shift).
-
tert-Butyl Group (-C(CH₃)₃): The nine protons of the three methyl groups are chemically equivalent due to free rotation around the C-C single bond. This will result in a single, intense signal (integrating to 9H), appearing far upfield (approx. 0.9-1.0 ppm) due to the shielding effect of the alkyl group.
-
Methine Proton (-CH): The single proton on the alpha-carbon is adjacent to both the bulky tert-butyl group and the electron-withdrawing ester and amino groups. This environment will shift its signal downfield (approx. 3.5-3.7 ppm). It will appear as a singlet as there are no adjacent protons to couple with.
-
Methyl Ester Group (-OCH₃): The three protons of the methyl ester are also in a unique chemical environment, deshielded by the adjacent oxygen atom. This will result in a sharp singlet (integrating to 3H) further downfield (approx. 3.7-3.8 ppm).
-
Amine Protons (-NH₂): The two protons of the primary amine group can be variable in their chemical shift (typically a broad signal between 1.5-3.0 ppm) and may exchange with protons in the solvent (like D₂O), causing the signal to disappear.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of Methyl 2-amino-3,3-dimethylbutanoate in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid a large interfering solvent signal in the spectrum.[4]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.0 ppm and allows for accurate chemical shift referencing.[5]
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals to determine the relative number of protons for each peak.
Workflow for NMR Analysis
Caption: Workflow for structural elucidation by NMR.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of Methyl 2-amino-3,3-dimethylbutanoate and providing structural clues through the analysis of its fragmentation patterns. For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[6]
Expertise & Experience: Predicting the EI Mass Spectrum
Under Electron Ionization (EI) at 70 eV, the molecule will ionize and fragment in a predictable manner.[7]
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (145.20 g/mol ) should be observable, although it may be of low abundance for some amino acid derivatives.[2]
-
Key Fragments: The most significant fragmentation pathway often involves the loss of the bulky tert-butyl group, which is a stable tertiary carbocation.
-
[M - 57]⁺: Loss of the tert-butyl group (•C(CH₃)₃, mass = 57) would result in a prominent peak at m/z 88. This is often the base peak in the spectrum.
-
[M - 31]⁺: Loss of the methoxy group (•OCH₃, mass = 31) from the ester would give a fragment at m/z 114.
-
[M - 59]⁺: Loss of the entire carbomethoxy group (•COOCH₃, mass = 59) would result in a fragment at m/z 86.
-
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate.
-
Derivatization (Optional but Recommended): To improve chromatographic peak shape and thermal stability, the primary amine can be derivatized. A common method is silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). This replaces the active hydrogens on the amine with a tert-butyldimethylsilyl (TBDMS) group, increasing the molecular weight by 114 amu per derivatization.[8]
-
GC Separation:
-
MS Detection:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 40-300.
-
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS based characterization.
Chromatographic Methods: A Comparative Overview
Chromatography is essential for assessing the purity of Methyl 2-amino-3,3-dimethylbutanoate and for separating it from starting materials, byproducts, or degradants. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable, but they offer different advantages.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Analyte Suitability | Ideal for volatile and thermally stable compounds. Derivatization is often required for polar molecules like amino acid esters to increase volatility.[11] | Highly versatile for a wide range of polarities and molecular weights. Well-suited for amino acid derivatives without derivatization.[12] |
| Typical Column | Capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane). | Reversed-phase column (e.g., C18) is most common for this type of analyte.[13] |
| Mobile Phase | Inert gas (e.g., Helium, Nitrogen). | A mixture of aqueous buffer and organic solvent (e.g., water/acetonitrile with formic acid). |
| Detection | Primarily Mass Spectrometry (MS) or Flame Ionization Detector (FID). | UV-Vis, Charged Aerosol Detector (CAD), or Mass Spectrometry (MS).[12][14] |
| Advantages | High resolution, excellent for separating volatile impurities. Direct coupling to MS provides powerful identification. | Broad applicability, non-destructive, excellent for purity determination of non-volatile impurities. |
| Disadvantages | Requires analyte to be thermally stable. Derivatization adds complexity and potential for artifacts. | Can consume larger volumes of solvents. MS interfacing can be more complex than with GC. |
Causality in Method Selection: For routine purity checks where potential impurities are non-volatile or thermally labile, HPLC-UV/MS is the superior choice. For identifying and quantifying volatile impurities or for targeted metabolomics studies, GC-MS after derivatization provides unparalleled sensitivity and specificity.[6][15]
Vibrational Spectroscopy (FTIR): A Rapid Fingerprint
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[16] While it does not provide the detailed structural map of NMR, it serves as an excellent tool for quick identity confirmation and for monitoring reaction progress.
Expertise & Experience: Predicting the IR Spectrum
The IR spectrum of Methyl 2-amino-3,3-dimethylbutanoate will be dominated by absorptions from its key functional groups.
-
N-H Stretch: The primary amine will show two medium-intensity bands in the 3300-3400 cm⁻¹ region.
-
C-H Stretch: Strong, sharp absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are characteristic of the sp³ C-H bonds in the tert-butyl and methyl groups.[17]
-
C=O Stretch: A very strong, sharp absorption band characteristic of the ester carbonyl group will appear around 1735-1750 cm⁻¹. This is often the most prominent peak in the spectrum.
-
C-O Stretch: A strong band for the ester C-O single bond stretch will be present in the 1150-1250 cm⁻¹ region.
-
N-H Bend: A medium intensity scissoring vibration for the primary amine will be observed around 1600-1640 cm⁻¹.[16]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: No specific preparation is needed for a liquid sample. Simply place a single drop of Methyl 2-amino-3,3-dimethylbutanoate directly onto the ATR crystal (e.g., diamond).[9]
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ to improve the signal-to-noise ratio.[7]
-
Data Analysis: Label the major absorption peaks and compare the resulting "fingerprint" spectrum to a reference standard or predicted frequencies.
Workflow for FTIR Analysis
Caption: Rapid functional group analysis workflow by FTIR.
Conclusion: An Integrated Analytical Approach
No single technique provides a complete characterization of Methyl 2-amino-3,3-dimethylbutanoate. A robust analytical strategy relies on the synergistic use of these methods. NMR spectroscopy provides the definitive structural proof, mass spectrometry confirms the molecular weight and assists in structural elucidation, chromatography assesses purity, and FTIR offers a rapid and reliable identity check. By understanding the strengths and limitations of each technique, researchers can design an efficient and comprehensive characterization workflow, ensuring the quality and integrity of this vital chemical building block.
References
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Doc Brown's Chemistry. (n.d.). infrared spectrum of 2,3-dimethylbutane. Retrieved from [Link]
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PubChem. (n.d.). (R)-Methyl 2-amino-3,3-dimethylbutanoate | C7H15NO2 | CID 40532482. Retrieved from [Link]
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Defense Technical Information Center (DTIC). (n.d.). The Vibrational Spectra of Methyl and Methyl-d3 Nitrite. Retrieved from [Link]
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MDPI. (2021). Vibrational Spectroscopy of Homo- and Heterochiral Amino Acid Dimers: Conformational Landscapes. Retrieved from [Link]
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LOUIS - UAH. (n.d.). Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. Retrieved from [Link]
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Semantic Scholar. (n.d.). Analytical methods for amino acid determination in organisms. Retrieved from [Link]
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PubMed Central. (n.d.). How Vibrational Notations Can Spoil Infrared Spectroscopy: A Case Study on Isolated Methanol. Retrieved from [Link]
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MDPI. (2023). Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. Retrieved from [Link]
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PubMed Central. (2025). Asymmetric Dimethylarginine Vibrational Spectroscopy Spectra and Density Functional Theory Model. Retrieved from [Link]
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ResearchGate. (2007). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. Retrieved from [Link]
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PubMed. (n.d.). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Retrieved from [Link]
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MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 2,3-dimethylbutane low high resolution H-1 proton nmr spectrum of analysis interpretation. Retrieved from [Link]
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Vanderbilt University. (2009). Rapid and Precise Determination of Cellular Amino Acid Flux Rates Using HPLC with Automated Derivatization with Absorbance Detection. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Characterization of Methyl 2-amino-3,3-dimethylbutanoate Derivatives by LC-MS
Introduction: In the landscape of modern drug discovery and development, non-proteinogenic amino acids serve as critical chiral building blocks for synthesizing complex pharmaceutical agents. Methyl 2-amino-3,3-dimethylbutanoate, a derivative of tert-leucine, is one such building block, prized for the steric hindrance provided by its bulky tert-butyl group. The precise characterization of this compound and its subsequent derivatives is paramount for ensuring the purity, stability, and efficacy of final drug products. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the definitive analytical technique for this purpose, offering unparalleled sensitivity and specificity.[1][2][3][4]
This guide provides an in-depth comparison of LC-MS methodologies for the characterization of methyl 2-amino-3,3-dimethylbutanoate derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple protocol to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating analytical system.
The Primacy of LC-MS: A Comparative Overview
While various analytical techniques exist for amino acid analysis, LC-MS, particularly tandem mass spectrometry (LC-MS/MS), is the preferred platform in pharmaceutical research for its high sensitivity, broad detection range, and excellent selectivity.[5] It combines the powerful separation capabilities of liquid chromatography with the precise mass detection of mass spectrometry, making it ideal for analyzing complex mixtures and identifying compounds with a high degree of confidence.[6]
Let's objectively compare LC-MS with other common analytical platforms:
| Feature | LC-MS/MS | GC-MS | HPLC-UV/Fluorescence | Ion-Exchange Chromatography (IEC) |
| Specificity | Very High (Mass-based) | High (Mass-based) | Low to Moderate | Moderate |
| Sensitivity | Very High (pg-fg) | High (pg) | Moderate (ng-µg) | Low (µg) |
| Derivatization | Not always required | Required for volatility | Often required for detection | Post-column derivatization (Ninhydrin) required |
| Throughput | High | Moderate | Moderate | Low |
| Structural Info | High (Fragmentation) | High (Fragmentation) | None | None |
| Primary Limitation | High equipment cost | Sample must be volatile/thermostable | Limited to chromophoric/fluorophoric compounds | Long run times, lower sensitivity |
Causality: The primary drawback of methods like GC-MS is the mandatory derivatization step needed to make non-volatile amino acid esters amenable to gas-phase analysis.[7][8] This not only adds time and complexity but also introduces potential variability and side reactions. Similarly, HPLC with UV detection struggles with compounds like methyl 2-amino-3,3-dimethylbutanoate which lack a strong native chromophore, necessitating derivatization for sensitive detection.[9] While traditional IEC with ninhydrin is a robust "gold standard", it is significantly slower and less sensitive than modern LC-MS methods.[10][11] LC-MS circumvents these issues by analyzing the compound directly in the liquid phase, providing a more direct, sensitive, and specific measurement.[12]
Designing a Robust LC-MS Method: A Step-by-Step Rationale
The development of a successful LC-MS method is predicated on the synergistic optimization of both the liquid chromatography separation and the mass spectrometry detection.
Liquid Chromatography: The Art of Separation
The goal of the LC stage is to cleanly separate the analyte of interest from impurities, starting materials, and other matrix components before it enters the mass spectrometer.
-
Column Selection: The choice of stationary phase is critical.
-
Reversed-Phase (RP) Chromatography: A C18 column is the workhorse for small molecule analysis.[13] For polar compounds like amino acid esters, retention can be challenging. This is overcome by using highly aqueous mobile phases and ensuring proper pH control to manage the ionization state of the primary amine.
-
Chiral Stationary Phases (CSPs): In pharmaceutical development, enantiomeric purity is often a critical quality attribute. If the synthesis of a derivative can result in racemization, a chiral column (e.g., polysaccharide-based) is essential for separating the enantiomers.[14][15] This is a capability that mass spectrometry alone cannot provide.
-
-
Mobile Phase Optimization: The mobile phase influences both chromatographic retention and ionization efficiency.
-
Solvents: A gradient of water and a polar organic solvent (acetonitrile or methanol) is typical for RP-HPLC.
-
Additives: The addition of a small amount of an acid, such as formic acid (0.1%), is crucial. It serves two purposes: 1) It ensures the primary amine of the analyte is protonated (R-NH3+), leading to better retention on the C18 column and, more importantly, 2) It promotes efficient protonation in the ESI source, significantly enhancing the MS signal.[13] Ammonium acetate can also be used as a buffer to control pH.
-
Mass Spectrometry: The Science of Detection
-
Ionization Technique: For a polar, non-volatile molecule like methyl 2-amino-3,3-dimethylbutanoate, Electrospray Ionization (ESI) is the ideal choice. Operating in positive ion mode is logical, as the primary amine is easily protonated to form the protonated molecule, [M+H]+.[1]
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry is used to isolate the [M+H]+ ion, subject it to collision-induced dissociation (CID), and analyze the resulting fragment ions. This provides a structural fingerprint that is highly specific to the molecule. For methyl 2-amino-3,3-dimethylbutanoate (Molecular Weight: 145.20 g/mol ), the [M+H]+ ion will be at m/z 146.1.
Predicted Fragmentation Pathway: The fragmentation of the [M+H]+ ion is governed by the stability of the resulting fragments. The tert-butyl group is a key structural feature.
-
Loss of the Tert-Butyl Group: The most prominent fragmentation pathway is the neutral loss of isobutylene (56 Da) following cleavage of the Cα-Cβ bond, resulting in a stable fragment ion.
-
Loss of Methanol: Cleavage of the ester can result in the neutral loss of methanol (32 Da).
-
Loss of the Methoxycarbonyl Group: Loss of the entire methyl ester group as a radical followed by loss of a hydrogen atom can also occur.
Validated Experimental Protocol for LC-MS/MS Analysis
This protocol outlines a self-validating system for the quantitative analysis of a methyl 2-amino-3,3-dimethylbutanoate derivative, adhering to principles outlined in ICH guidelines.[13][16]
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte and any related impurities in methanol.
-
Create a calibration curve by serially diluting the stock solution in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to achieve a concentration range of 1 ng/mL to 1000 ng/mL.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.
2. LC-MS/MS Instrumental Parameters:
| Parameter | Recommended Setting | Rationale |
| LC System | ||
| Column | C18, 2.1 x 100 mm, 1.9 µm | Provides good retention and high efficiency for small molecules.[13] |
| Mobile Phase A | Water + 0.1% Formic Acid | Protonates the analyte for good peak shape and ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for elution. |
| Gradient | 5% B to 95% B over 5 min | Ensures elution of the analyte while cleaning the column. |
| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID columns. |
| Column Temp | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol | 5 µL | Balances sensitivity with potential for column overload. |
| MS System | ||
| Ionization Mode | ESI Positive | Efficiently protonates the primary amine. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and selectivity for quantification. |
| MRM Transition | e.g., m/z 146.1 -> 88.1 | Precursor ion ([M+H]+) to the most stable/abundant fragment ion. |
| Collision Energy | Optimize experimentally (e.g., 15-25 eV) | Energy required to induce fragmentation. |
| Dwell Time | 100 ms | Time spent acquiring data for each MRM transition. |
3. Method Validation: A trustworthy protocol must be a self-validating system. The following parameters must be assessed:[6]
-
Linearity: Analyze the calibration curve standards. The response should be linear over the defined range, with a correlation coefficient (R²) > 0.99.[17] This ensures a proportional response to concentration.
-
Accuracy: Analyze the QC samples against the calibration curve. The measured concentration should be within ±15% of the nominal value. This confirms the closeness of the measured value to the true value.
-
Precision: Perform multiple injections of the same QC sample. The relative standard deviation (%RSD) should be <15%. This demonstrates the reproducibility of the method.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determined by analyzing low-concentration samples. Typically defined as a signal-to-noise ratio of 3 for LOD and 10 for LOQ.[13] These establish the sensitivity limits of the assay.
Hypothetical Validation Data Summary:
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.998 | > 0.99 |
| Range | 1 - 1000 ng/mL | Covers expected sample concentrations |
| Accuracy (% Bias) | -5.2% to +3.8% | Within ±15% |
| Precision (% RSD) | < 6.5% | < 15% |
| LOD | 0.25 ng/mL | S/N ≥ 3 |
| LOQ | 1.0 ng/mL | S/N ≥ 10 |
Conclusion
The characterization of methyl 2-amino-3,3-dimethylbutanoate derivatives is a critical task in pharmaceutical development, demanding an analytical method that is both sensitive and highly specific. LC-MS/MS stands out as the superior technique, offering direct analysis with minimal sample preparation and providing rich structural information through fragmentation analysis. By carefully selecting chromatographic conditions to ensure robust separation and optimizing mass spectrometry parameters for specific and sensitive detection, a reliable and self-validating method can be established. This guide provides the foundational principles and a practical framework for developing such methods, empowering researchers to confidently characterize these vital chemical building blocks and accelerate the drug development pipeline.
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LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. (2023). National Institutes of Health (NIH). [Link]
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Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry. (2022). OPUS at UTS. [Link]
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Analytical Methods for Amino Acids. Shimadzu. [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]
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LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem. [Link]
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Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (2023). MDPI. [Link]
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Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. ResearchGate. [Link]
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Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase. ResearchGate. [Link]
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8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. [Link]
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LC-MS/MS analysis of free amino acids. MASONACO. [Link]
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Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. (2022). MDPI. [Link]
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Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Target Review. [Link]
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Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. ResearchGate. [Link]
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Mass spectrometry applications for drug discovery and development. (2021). Drug Target Review. [Link]
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Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. (2022). YouTube. [Link]
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A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. IJRAR. [Link]
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Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. (2022). ACS Publications. [Link]
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Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches. (2023). MDPI. [Link]
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A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. (2022). RSC Publishing. [Link]
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PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021). YouTube. [Link]
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Synthesis of N-Alkyl Amino Acids. Monash University. [Link]
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A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of Methyl 2-amino-3,3-dimethylbutanoate
For researchers, scientists, and professionals in drug development, the stereochemical integrity of chiral building blocks is paramount. Methyl 2-amino-3,3-dimethylbutanoate, the methyl ester of the non-proteinogenic amino acid tert-leucine, is a critical component in the synthesis of various pharmaceuticals.[1] Its enantiomeric purity can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two robust chiral High-Performance Liquid Chromatography (HPLC) methods for the accurate determination of its enantiomeric excess (% ee).
The selection of a chiral stationary phase (CSP) is the cornerstone of any successful enantioselective separation.[2][3] The interaction between the analyte and the CSP is a complex interplay of forces including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which collectively enable the discrimination between enantiomers.[2] This guide will explore two distinct and effective approaches: one utilizing a polysaccharide-based CSP requiring derivatization, and another employing a macrocyclic glycopeptide-based CSP for the direct analysis of the underivatized ester.
Method 1: Polysaccharide-Based CSP with Pre-column Derivatization
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely recognized for their broad applicability in chiral separations.[4][5] For amino acid esters, which may lack a strong chromophore for sensitive UV detection, pre-column derivatization is a common and effective strategy. This not only enhances detectability but can also improve the chiral recognition by introducing bulky groups that amplify the stereochemical differences between the enantiomers.
In this method, we will consider the use of a cellulose-based CSP, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), and derivatization of the primary amine of Methyl 2-amino-3,3-dimethylbutanoate with 4-fluoro-7-nitrobenzofurazan (NBD-F). NBD-F reacts with the amino group to form a highly fluorescent derivative, enabling sensitive detection.[4]
Experimental Protocol: Method 1
1. Derivatization of Methyl 2-amino-3,3-dimethylbutanoate with NBD-F:
-
Reagents:
-
Racemic Methyl 2-amino-3,3-dimethylbutanoate
-
NBD-F (4-fluoro-7-nitrobenzofurazan) solution (1 mg/mL in acetonitrile)
-
Borate buffer (0.1 M, pH 8.0)
-
Acetonitrile (HPLC grade)
-
-
Procedure:
-
Dissolve 1 mg of racemic Methyl 2-amino-3,3-dimethylbutanoate in 1 mL of acetonitrile.
-
In a separate vial, mix 100 µL of the analyte solution with 200 µL of borate buffer.
-
Add 200 µL of the NBD-F solution to the mixture.
-
Vortex the mixture and heat at 60 °C for 5 minutes.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with the mobile phase to the desired concentration for HPLC analysis.
-
2. Chiral HPLC Analysis:
-
Instrumentation:
-
HPLC system with a fluorescence detector.
-
-
Chromatographic Conditions:
-
Column: Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: Fluorescence (Excitation: 470 nm, Emission: 530 nm)
-
Injection Volume: 10 µL
-
Workflow for Method 1
Caption: Workflow for enantiomeric purity determination using a polysaccharide-based CSP with pre-column derivatization.
Method 2: Macrocyclic Glycopeptide-Based CSP for Direct Analysis
Macrocyclic glycopeptide-based CSPs, such as those utilizing teicoplanin (e.g., CHIROBIOTIC T), offer a powerful alternative for the separation of underivatized amino acids and their derivatives.[6] These CSPs possess a complex three-dimensional structure with multiple chiral centers and various interaction sites (ionic, hydrogen bonding, hydrophobic), enabling the direct resolution of many polar and ionic compounds without the need for derivatization.[6] This simplifies the sample preparation process and reduces the risk of introducing impurities or causing racemization during derivatization.
For Methyl 2-amino-3,3-dimethylbutanoate, the primary amine and the ester group can directly interact with the teicoplanin selector, leading to the formation of transient diastereomeric complexes that allow for enantiomeric separation.
Experimental Protocol: Method 2
1. Sample Preparation:
-
Reagents:
-
Racemic Methyl 2-amino-3,3-dimethylbutanoate
-
Mobile Phase (e.g., Ethanol/Water mixture)
-
-
Procedure:
-
Dissolve a known concentration of racemic Methyl 2-amino-3,3-dimethylbutanoate directly in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
2. Chiral HPLC Analysis:
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: Astec® CHIROBIOTIC® T, 5 µm, 250 x 4.6 mm
-
Mobile Phase: Ethanol / Water (80:20, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Workflow for Method 2
Caption: Workflow for direct enantiomeric purity determination using a macrocyclic glycopeptide-based CSP.
Comparison of Chiral HPLC Methods
The choice between these two methods will depend on the specific requirements of the analysis, including sensitivity needs, sample throughput, and available instrumentation. Below is a comparative summary of their key performance attributes.
| Feature | Method 1: Polysaccharide CSP with Derivatization | Method 2: Macrocyclic Glycopeptide CSP (Direct) |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Teicoplanin |
| Sample Preparation | Multi-step derivatization required | Simple dissolution in mobile phase |
| Detection | High sensitivity with fluorescence detection | Lower sensitivity with UV detection at low wavelength |
| Potential for Artifacts | Risk of racemization or side reactions during derivatization | Minimal risk of artifacts |
| Mobile Phase | Normal phase (Hexane/2-Propanol) | Reversed phase or polar organic (Ethanol/Water) |
| Method Development | Optimization of both derivatization and separation | Direct optimization of separation conditions |
| Robustness | Generally robust once derivatization is optimized | Highly robust and reproducible |
Conclusion and Recommendations
Both methods presented offer viable pathways for the determination of the enantiomeric purity of Methyl 2-amino-3,3-dimethylbutanoate.
Method 1 (Polysaccharide CSP with Derivatization) is highly recommended when utmost sensitivity is required, for instance, in the analysis of trace-level enantiomeric impurities. The fluorescence detection provides excellent signal-to-noise ratios. However, the multi-step sample preparation requires careful validation to ensure complete reaction and absence of racemization.
Method 2 (Macrocyclic Glycopeptide CSP for Direct Analysis) is the preferred choice for routine quality control and high-throughput screening where simplicity, speed, and robustness are critical. The elimination of the derivatization step significantly streamlines the workflow and reduces potential sources of error. While the UV sensitivity is lower, it is generally sufficient for the analysis of bulk materials and in-process control samples.
Ultimately, the selection of the most appropriate method should be based on a thorough evaluation of the analytical needs and validated according to regulatory guidelines to ensure the generation of accurate and reliable data.[7]
References
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Phenomenex. Chiral HPLC Separations. [Link]
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Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 209-216. [Link]
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Fujita, T., et al. (2007). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Journal of the American Society for Mass Spectrometry, 18(11), 1964-1974. [Link]
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Nemutlu, E., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1665, 462821. [Link]
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Le, S., et al. (2022). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 94(2), 914-922. [Link]
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Phenomenex. The Chiral Notebook. [Link]
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Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]
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Ilisz, I., et al. (2006). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. Journal of Liquid Chromatography & Related Technologies, 29(14), 2053-2073. [Link]
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Chiral Technologies. INSTRUCTION MANUAL FOR CHIRALCEL® OD-H and CHIRALCEL® OJ-H. [Link]
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Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. John Wiley & Sons. [Link]
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Dong, M. W. (2006). Modern HPLC for practicing scientists. John Wiley & Sons. [Link]
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A Comparative Guide to High-Resolution Mass Spectrometry for the Analysis of Methyl 2-amino-3,3-dimethylbutanoate
This guide provides an in-depth technical comparison of High-Resolution Mass Spectrometry (HRMS) platforms for the robust analysis of Methyl 2-amino-3,3-dimethylbutanoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a scientifically rigorous and practical approach to method development and validation.
Introduction: The Analytical Challenge of a Non-Standard Amino Acid Ester
Methyl 2-amino-3,3-dimethylbutanoate, a derivative of the non-proteinogenic amino acid tert-leucine, represents a class of small molecules that are increasingly important in pharmaceutical development. Its unique sterically hindered tert-butyl group can impart desirable properties to peptide-based therapeutics, such as increased metabolic stability. However, the accurate identification and quantification of this compound, whether as a final product, a synthetic intermediate, or a potential impurity, present distinct analytical challenges. Its polarity, low UV absorbance, and structural similarity to other amino acid isomers necessitate a highly sensitive and specific analytical technique.
High-Resolution Mass Spectrometry (HRMS) has emerged as the gold standard for such applications. Its ability to provide exact mass measurements with high precision is essential for unambiguous molecular formula determination, structural elucidation, and confident quantification in complex matrices. This guide will compare the leading HRMS technologies, provide a comprehensive experimental workflow, and discuss validation strategies pertinent to a regulated environment.
The HRMS Advantage: Beyond Nominal Mass
Traditional mass spectrometry provides a nominal mass, which is the integer mass of the most abundant isotope of an ion. For a molecule like Methyl 2-amino-3,3-dimethylbutanoate (C₇H₁₅NO₂), the nominal mass is 145. However, multiple elemental compositions can correspond to the same nominal mass. HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, measure mass with exceptional accuracy (typically < 5 ppm), allowing for the determination of the precise molecular formula. This capability is invaluable in pharmaceutical development for identifying unknown impurities and confirming the structure of active pharmaceutical ingredients (APIs).[1]
Key Advantages of HRMS for this Application:
-
Unambiguous Identification: High mass accuracy confidently distinguishes the target analyte from isobaric interferences.
-
Structural Elucidation: Tandem mass spectrometry (MS/MS) on HRMS platforms provides high-resolution fragment data, offering deep insights into molecular structure.
-
High Sensitivity and Specificity: Enables the detection and quantification of trace-level impurities, crucial for ensuring drug safety and quality.[1]
-
Versatility: Can be coupled with various separation techniques, most commonly liquid chromatography (LC), to analyze complex mixtures.[2]
Comparative Analysis of HRMS Platforms: Orbitrap vs. Time-of-Flight (TOF)
The two dominant technologies in the HRMS landscape are the Orbitrap and Time-of-Flight (TOF) mass analyzers. While both deliver high resolution and mass accuracy, they operate on different principles, leading to distinct performance characteristics.[3]
-
Orbitrap: This ion trap technology measures the frequency of ions oscillating axially along a central spindle electrode.[3] A Fourier transform of the induced image current produces a mass spectrum. Orbitrap instruments are renowned for their exceptionally high resolving power, which can exceed 240,000, allowing for the separation of extremely close isobaric species.[4][5] This makes them particularly powerful for resolving complex mixtures without extensive chromatographic separation.
-
Time-of-Flight (TOF): TOF analyzers measure the time it takes for ions of different mass-to-charge ratios (m/z) to travel through a field-free drift tube of a known length.[6] Lighter ions travel faster and reach the detector first. TOF instruments offer very fast acquisition speeds, making them highly compatible with fast chromatography, and they possess a wide dynamic range.[5]
The choice between an Orbitrap and a Q-TOF system often depends on the specific application needs. For the analysis of a small molecule like Methyl 2-amino-3,3-dimethylbutanoate, both are excellent choices, but with nuanced differences.
| Feature | Orbitrap (e.g., Thermo Scientific™ Q Exactive™ series) | Quadrupole Time-of-Flight (Q-TOF) | Rationale & Causality |
| Resolving Power | Exceptionally high (e.g., 70,000 to >280,000)[4] | High (e.g., 40,000 to 60,000) | Higher resolution in Orbitrap systems provides greater confidence in separating the analyte from matrix interferences, which is critical for impurity profiling in complex samples.[4] |
| Mass Accuracy | Excellent (< 1-3 ppm typical) | Excellent (< 1-3 ppm typical) | Both platforms provide sufficient mass accuracy for confident elemental composition determination of small molecules. |
| Acquisition Speed | Slower, dependent on resolution setting | Very fast, independent of resolution | The high speed of Q-TOF is advantageous for ultra-fast LC methods, though modern Orbitraps offer sufficient speeds for most standard UPLC applications. |
| Dynamic Range | Good, but can be limited by space charge effects in the C-trap | Excellent, particularly for in-spectrum dynamic range[5] | A wider dynamic range in TOF can be beneficial when analyzing the main component alongside very low-level impurities in a single scan.[5] |
| MS/MS Fragmentation | High-resolution, accurate-mass fragments (HCD cell) | High-resolution, accurate-mass fragments (collision cell) | Both provide high-quality fragmentation data essential for structural confirmation. Orbitrap data can offer higher resolution on fragment ions.[7] |
| Ease of Use | Generally considered robust and user-friendly for routine analyses[4] | Can require more expertise for optimal performance[6] | For quality control environments, the stability and ease of modern Orbitrap systems can increase throughput and reduce operator error.[4] |
Experimental Workflow: A Self-Validating Protocol
This section details a robust, self-validating protocol for the analysis of Methyl 2-amino-3,3-dimethylbutanoate using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).
Caption: A comprehensive LC-HRMS workflow for the analysis of Methyl 2-amino-3,3-dimethylbutanoate.
Part A: Sample Preparation
The goal is to prepare a clean sample that is compatible with the LC-MS system. For amino acid esters, derivatization is often unnecessary, which simplifies the workflow and avoids potential side reactions.[8][9]
-
Standard Preparation: Prepare a stock solution of Methyl 2-amino-3,3-dimethylbutanoate reference standard in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water). Create a series of calibration standards by serial dilution in the initial mobile phase.
-
Sample Dilution: For process samples or formulated products, a simple "dilute-and-shoot" approach is often sufficient. Dilute the sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration within the calibration range.[9]
-
Protein Precipitation (if applicable): For biological matrices like plasma, proteins must be removed. Add 3 parts of cold acetonitrile to 1 part of the sample, vortex, and centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes to pellet the precipitated protein.[10]
-
Filtration/Centrifugation: Centrifuge all samples to remove any particulates that could clog the LC system.[9] Transfer the clear supernatant to an autosampler vial for analysis.
Part B: Liquid Chromatography (LC) Separation
A robust chromatographic separation is key to resolving the analyte from isomers and matrix components, even with the high selectivity of HRMS.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, <2 µm particle size) is a versatile starting point.
-
Mobile Phase A: Water + 0.1% Formic Acid. The acid is crucial for good peak shape and ionization efficiency in positive mode ESI.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A typical gradient might be:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
Causality: The gradient elution ensures that the polar analyte is retained on the column initially and then eluted as a sharp peak as the organic content of the mobile phase increases. Maintaining a constant column temperature ensures reproducible retention times.
Part C: HRMS Data Acquisition (Orbitrap Example)
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is ideal for an amine-containing molecule.
-
Key Parameters:
-
Spray Voltage: 3.5 kV
-
Capillary Temperature: 320 °C
-
Scan Mode: Full Scan followed by data-dependent MS² (dd-MS²)
-
Full Scan Settings:
-
Resolution: 70,000
-
Scan Range: m/z 70-500
-
AGC Target: 1e6
-
-
dd-MS² Settings:
-
Resolution: 17,500
-
Isolation Window: 1.5 m/z
-
Collision Energy: Stepped HCD (e.g., 15, 30, 45 eV)
-
TopN: 3 (selects the 3 most intense ions from the full scan for fragmentation)
-
-
Causality: The high resolution in the full scan ensures accurate mass measurement for formula determination. The dd-MS² experiment automatically triggers fragmentation of the most intense peaks, providing structural information without prior knowledge of the sample composition.[2] Using stepped collision energy ensures a wide range of fragments are generated for comprehensive structural analysis.
Part D: Data Analysis and Interpretation
-
Compound Identification: Extract the ion chromatogram for the theoretical exact mass of the protonated molecule [M+H]⁺ (C₇H₁₆NO₂⁺ = 146.11755). The tolerance window should be narrow (e.g., ± 5 ppm).
-
Formula Confirmation: Verify that the measured mass is within 5 ppm of the theoretical mass and that the observed isotopic pattern matches the theoretical pattern for C₇H₁₅NO₂.
-
Structural Confirmation via Fragmentation: The fragmentation pattern provides a structural fingerprint. For Methyl 2-amino-3,3-dimethylbutanoate, key fragmentation pathways are predictable.
Caption: Predicted fragmentation pathways for protonated Methyl 2-amino-3,3-dimethylbutanoate.
-
Loss of Methanol (CH₃OH): A common loss from the ester group, resulting in an acylium ion.
-
Loss of the Ester Group (•COOCH₃): Cleavage of the C-C bond adjacent to the amine.
-
Loss of the tert-butyl group (•C(CH₃)₃): Cleavage of the C-C bond alpha to the amine, leading to a stable radical loss.
-
Formation of the tert-butyl cation: A very stable carbocation that will likely be a prominent peak in the spectrum.[11]
Comparison with Alternative Analytical Techniques
While HRMS is a powerful tool, other techniques can be used, each with its own set of trade-offs.
| Technique | Advantages | Disadvantages |
| GC-MS | Excellent chromatography for volatile compounds; extensive spectral libraries. | Requires derivatization to make the amino acid ester volatile, adding complexity and potential for error.[12] |
| HPLC-UV | Simple, robust, widely available. | Lacks specificity; analyte has no strong chromophore, leading to very poor sensitivity without derivatization.[13] |
| NMR | Provides definitive structural information without standards. | Low sensitivity, not suitable for trace analysis or impurity profiling.[14] |
| LC-Triple Quadrupole MS | Extremely sensitive and quantitative for known targets (MRM mode). | Not suitable for identifying unknown compounds; provides only nominal mass data. |
Method Validation in a Regulated Environment
For use in drug development, an HRMS method must be validated according to regulatory guidelines such as ICH Q2(R1).[15][16] This ensures the method is reliable, reproducible, and fit for its intended purpose, such as impurity quantification.[17][18]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components). This is demonstrated by resolving the analyte from all other peaks and confirming its identity by high-resolution mass and MS/MS.[16]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the linear range, with a correlation coefficient (r²) typically >0.99.
-
Accuracy: The closeness of the test results to the true value. Determined by analyzing samples with known concentrations (e.g., spiked matrix samples) and calculating the percent recovery.
-
Precision (Repeatability & Intermediate Precision): The agreement among a series of measurements. Assessed by multiple analyses of a homogenous sample at different times, by different analysts, or on different instruments. Results are reported as the relative standard deviation (RSD).
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably quantified and detected, respectively. Crucial for impurity analysis.
Conclusion
High-Resolution Mass Spectrometry, particularly when coupled with UPLC, offers an unparalleled combination of sensitivity, selectivity, and structural confirmation power for the analysis of challenging small molecules like Methyl 2-amino-3,3-dimethylbutanoate. Both Orbitrap and Q-TOF platforms are highly capable, with the choice often depending on specific laboratory needs for ultimate resolution versus acquisition speed. By following a systematic and well-reasoned experimental workflow, from sample preparation to data analysis, researchers can develop robust and self-validating methods. For applications in drug development, rigorous adherence to validation principles ensures that the data generated is accurate, reliable, and suitable for regulatory submission, ultimately safeguarding product quality and patient safety.
References
-
ResearchGate. (2020). Analytical methods for amino acid determination in organisms. Available at: [Link]
-
National Institutes of Health (NIH). (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of 2,3-dimethylbutane fragmentation pattern. Available at: [Link]
-
PubMed. (2021). Metabolism Study of N-Methyl 2-Aminoindane (NM2AI) and Determination of Metabolites in Biological Samples by LC-HRMS. Available at: [Link]
-
ResearchGate. (2009). Fragmentation pathways of 2,3-Dimethyl-2,3-dinitrobutane cations in the gas phase. Available at: [Link]
-
Advion, Inc. (n.d.). LC/MS DETERMINATION OF AMINO ACIDS USING COMPACT MASS SPECTROMETRY. Available at: [Link]
-
Metabolomics Blog. (2021). Why do we prefer TOFs over Orbitraps for flow injection analysis?. Available at: [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Available at: [Link]
-
ScienceDirect. (2019). Chapter 9: Impurity Characterization and Quantification by Liquid Chromatography–High-resolution Mass Spectrometry. Available at: [Link]
-
Pubtexto. (n.d.). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Available at: [Link]
-
Semantic Scholar. (n.d.). Analytical methods for amino acid determination in organisms. Available at: [Link]
-
LabRulez LCMS. (2025). TOF vs. Orbitrap for Intact Protein Structural Insights. Available at: [Link]
-
National Institutes of Health (NIH). (2014). Peptide Dimethylation: Fragmentation Control via Distancing the Dimethylamino Group. Available at: [Link]
-
ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Available at: [Link]
-
OSU Chemistry. (2005). Fragmentation pathway for glutamine identification. Available at: [Link]
-
PubMed. (2022). High-Resolution Demultiplexing (HRdm) Ion Mobility Spectrometry-Mass Spectrometry for Aspartic and Isoaspartic Acid Determination and Screening. Available at: [Link]
-
ResearchGate. (n.d.). Analysis of amino acids without derivatization in barley extracts by LC-MS-MS. Available at: [Link]
-
West Virginia University. (2020). Fragmentation pathways of odd- and even-electron N-alkylated synthetic cathinones. Available at: [Link]
-
Bio-Synthesis Inc. (2012). Amino Acid Analysis Overview. Available at: [Link]
-
Biocompare. (2017). Pros and Cons of Three High-Resolution Mass Spec Approaches. Available at: [Link]
-
Toref-Standards. (n.d.). Impurity Profiling with HRMS. Available at: [Link]
-
Der Pharma Chemica. (2024). Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method. Available at: [Link]
-
LCGC North America. (2014). Validation of Impurity Methods, Part II. Available at: [Link]
-
ResearchGate. (n.d.). Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. Available at: [Link]
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A Comparative Guide to the Synthesis and Spectroscopic Validation of Methyl 2-amino-3,3-dimethylbutanoate
For researchers, medicinal chemists, and professionals in drug development, the synthesis of non-canonical amino acid esters like methyl 2-amino-3,3-dimethylbutanoate, a derivative of the bulky amino acid tert-leucine, is a foundational step in the development of novel therapeutics and chiral building blocks. The unambiguous confirmation of the synthesized product's identity and purity is paramount. This guide provides an in-depth comparison of common synthetic routes for methyl 2-amino-3,3-dimethylbutanoate and details the application of spectroscopic techniques for its comprehensive validation.
Introduction: The Significance of Methyl 2-amino-3,3-dimethylbutanoate
Methyl 2-amino-3,3-dimethylbutanoate, also known as methyl tert-leucinate, is a valuable chiral intermediate in organic synthesis. Its sterically hindered tert-butyl group can impart unique conformational constraints and metabolic stability to peptides and small molecule drugs. Consequently, robust and well-validated synthetic protocols are essential for its application in pharmaceutical research and development. This guide will focus on two prevalent esterification methods: the classic Fischer esterification and a milder approach using thionyl chloride.
Synthetic Pathways: A Comparative Analysis
The synthesis of methyl 2-amino-3,3-dimethylbutanoate is primarily achieved through the esterification of L-tert-leucine. The choice of method often depends on factors such as reaction conditions, reagent availability, and desired purity.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] In this case, L-tert-leucine is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[2] The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of methanol is commonly used.[1]
Causality Behind Experimental Choices: The use of a strong acid catalyst is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.[1] The excess of methanol serves as both a reactant and a solvent, shifting the equilibrium towards the product side according to Le Chatelier's principle.
Method 2: Thionyl Chloride in Methanol
A widely used alternative for the esterification of amino acids involves the use of thionyl chloride (SOCl₂) in methanol.[3][4] This method is often favored for its high yields and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture.[4] The in situ generation of HCl from the reaction of thionyl chloride and methanol provides the necessary acidic catalyst.
Causality Behind Experimental Choices: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl. The HCl then protonates the carboxylic acid, activating it for esterification. This method avoids the use of a separate strong acid catalyst and often proceeds under milder conditions than traditional Fischer esterification. The reaction is typically performed at low temperatures initially to control the exothermic reaction between thionyl chloride and methanol.[4]
Experimental Protocols
Method 1: Fischer Esterification of L-tert-Leucine
Materials:
-
L-tert-leucine
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution
-
Diethyl Ether
-
Anhydrous Sodium Sulfate
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add L-tert-leucine (e.g., 5.0 g).
-
Add anhydrous methanol (50 mL) to the flask and stir to suspend the amino acid.
-
Cool the mixture in an ice bath.
-
Slowly and cautiously add concentrated sulfuric acid (e.g., 1 mL) to the stirred suspension.
-
Remove the ice bath and attach a condenser to the flask.
-
Heat the reaction mixture to a gentle reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-cold water (100 mL).
-
Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 8.
-
Transfer the aqueous solution to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).[5]
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl 2-amino-3,3-dimethylbutanoate.[5]
-
The product can be further purified by distillation under reduced pressure.
Method 2: Synthesis using Thionyl Chloride in Methanol
Materials:
-
L-tert-leucine
-
Anhydrous Methanol
-
Thionyl Chloride (SOCl₂)
-
Diethyl Ether or tert-Butyl methyl ether
-
Round-bottom flask, magnetic stirrer, dropping funnel, drying tube, ice-salt bath, rotary evaporator.
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous methanol (40 mL) to -10°C using an ice-salt bath.[3]
-
Slowly add thionyl chloride (e.g., 2.0 mL) dropwise from the dropping funnel to the cold methanol with vigorous stirring. Caution: This reaction is highly exothermic and releases toxic HCl and SO₂ gases. This step must be performed in a well-ventilated fume hood.[3]
-
After the addition of thionyl chloride is complete, add L-tert-leucine (e.g., 5.0 g) to the reaction mixture in one portion.[3]
-
Remove the cooling bath and allow the reaction mixture to stir at room temperature for 16-24 hours.[3] Monitor the reaction by TLC.
-
After the reaction is complete, remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator.[3] The resulting crude product is the hydrochloride salt of methyl 2-amino-3,3-dimethylbutanoate.
-
To obtain the free base, dissolve the crude hydrochloride salt in water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure as described in Method 1.
Spectroscopic Validation Workflow
The unambiguous identification of the synthesized methyl 2-amino-3,3-dimethylbutanoate is achieved through a combination of spectroscopic techniques. Each technique provides a unique piece of structural information, and together they form a self-validating system.
Caption: Workflow for the synthesis and spectroscopic validation of methyl 2-amino-3,3-dimethylbutanoate.
Interpreting the Spectroscopic Data
The following tables summarize the expected spectroscopic data for methyl 2-amino-3,3-dimethylbutanoate. This data is compiled from predictive models and experimental data from analogous compounds.
¹H NMR Spectroscopy
¹H NMR spectroscopy provides information about the number of different types of protons and their neighboring environments.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH ₃)₃ (tert-butyl) | ~0.9 - 1.1 | singlet | 9H |
| -NH ₂ (amine) | variable (broad singlet) | singlet | 2H |
| -CH (NH₂) (alpha-proton) | ~3.2 - 3.4 | singlet | 1H |
| -OCH ₃ (methyl ester) | ~3.7 | singlet | 3H |
Interpretation: The most characteristic signal is the singlet at ~0.9-1.1 ppm integrating to 9 protons, which is indicative of the tert-butyl group. The singlet for the alpha-proton around 3.2-3.4 ppm confirms the absence of adjacent protons. The singlet at ~3.7 ppm corresponds to the three protons of the methyl ester group. The amine protons often appear as a broad singlet due to exchange with trace amounts of water in the solvent.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| -C (CH₃)₃ (quaternary) | ~34 - 36 |
| -C(C H₃)₃ (tert-butyl) | ~26 - 28 |
| -C H(NH₂) (alpha-carbon) | ~60 - 62 |
| -OC H₃ (methyl ester) | ~51 - 53 |
| -C =O (carbonyl) | ~174 - 176 |
Interpretation: The carbonyl carbon of the ester group is expected to appear downfield around 174-176 ppm. The alpha-carbon attached to the nitrogen will be in the range of 60-62 ppm. The quaternary carbon of the tert-butyl group and the methyl carbons of the tert-butyl group will appear in the aliphatic region, around 34-36 ppm and 26-28 ppm, respectively. The methyl ester carbon will be observed around 51-53 ppm.
FT-IR Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H stretch (amine) | ~3300 - 3400 | Medium, often two bands for primary amine |
| C-H stretch (aliphatic) | ~2850 - 3000 | Strong |
| C=O stretch (ester) | ~1735 - 1750 | Strong, sharp |
| C-O stretch (ester) | ~1150 - 1250 | Strong |
| N-H bend (amine) | ~1590 - 1650 | Medium |
Interpretation: The presence of a strong, sharp absorption band around 1735-1750 cm⁻¹ is a clear indication of the ester carbonyl group. The disappearance of the broad O-H stretch from the carboxylic acid starting material (typically ~2500-3300 cm⁻¹) and the appearance of the N-H stretching vibrations of the primary amine confirm the successful esterification.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| Technique | Expected m/z Values |
| Electron Ionization (EI-MS) | Molecular Ion (M⁺): 145. Fragment [M-OCH₃]⁺: 114. Fragment [M-COOCH₃]⁺: 86. Fragment [C(CH₃)₃]⁺: 57 (often the base peak). |
Interpretation: The molecular ion peak at m/z 145 confirms the molecular weight of the synthesized ester. A prominent peak at m/z 57, corresponding to the stable tert-butyl cation, is a characteristic fragmentation pattern for compounds containing this group.[6] The loss of the methoxy group (m/z 114) and the entire methyl ester group (m/z 86) are also expected fragmentation pathways.
Comparison of Synthetic Methods
| Feature | Fischer-Speier Esterification | Thionyl Chloride Method |
| Reagents | Strong acid (H₂SO₄ or HCl), excess methanol | Thionyl chloride, methanol |
| Conditions | Reflux temperature | Low temperature initially, then room temp. or reflux |
| Byproducts | Water | SO₂, HCl (gaseous) |
| Work-up | Neutralization and extraction | Evaporation of volatiles, optional neutralization |
| Advantages | Inexpensive reagents | High yields, easy removal of byproducts |
| Disadvantages | Reversible reaction, requires excess alcohol, potentially harsh conditions | Thionyl chloride is corrosive and moisture-sensitive, generates toxic gases |
Conclusion
The synthesis of methyl 2-amino-3,3-dimethylbutanoate can be reliably achieved through both Fischer esterification and the thionyl chloride method. The choice between these methods will depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. Regardless of the synthetic route chosen, a multi-technique spectroscopic approach is essential for the unambiguous validation of the final product. The combined data from ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry provides a comprehensive and self-validating confirmation of the molecular structure, ensuring the quality and reliability of this important chiral building block for further applications in research and development.
References
-
Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. [Link]
-
Pianeta Chimica. (n.d.). Synthesis of Amino Acid Methyl Ester Hydrochloride. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Parepalli, C. S., & Galla, R. (2021). Design, Synthesis, Evaluation and Molecular Docking Studies of L-Tert-Leucine Derivatives for Cytotoxic Activities. ResearchGate. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of 2,3-dimethylbutane fragmentation pattern of m/z m/e ions for analysis and identification. [Link]
-
PubChem. (n.d.). L-tert-Leucine. [Link]
-
University of Colorado Boulder. (n.d.). Fischer Esterification Procedure. [Link]
-
MDPI. (2021). Characterization of a New Marine Leucine Dehydrogenase from Pseudomonas balearica and Its Application for L-tert-Leucine Production. [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2,3-dimethylbutane. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. [Link]
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Safety Operating Guide
Comprehensive Guide to Personal Protective Equipment for Handling Methyl 2-amino-3,3-dimethylbutanoate
As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe handling of Methyl 2-amino-3,3-dimethylbutanoate (CAS RN: 63038-26-6). The protocols and recommendations herein are synthesized from authoritative safety data sheets and established laboratory safety principles to ensure the highest degree of protection for researchers, scientists, and drug development professionals. Our objective is to build a foundation of trust by empowering you with the knowledge to manage chemical hazards proactively.
Hazard Analysis: Understanding the Risks
Methyl 2-amino-3,3-dimethylbutanoate, also known as L-tert-Leucine Methyl Ester, is a flammable liquid and vapor that poses several health risks.[1][2] A thorough understanding of these hazards is the cornerstone of effective personal protective equipment (PPE) selection. The primary risks associated with this compound involve its flammability and its potential to cause irritation upon contact or inhalation.
Engineering controls, such as working within a certified chemical fume hood, are the first and most critical line of defense. PPE should be used in conjunction with, not as a substitute for, these primary control measures. The information below is summarized from multiple safety data sheets (SDS) to provide a consolidated hazard profile.
| Hazard Classification | GHS Hazard Statement | Nature of Risk & Causality |
| Flammable Liquid | H226: Flammable liquid and vapour[2] | The compound's vapor can ignite when exposed to sparks, open flames, or hot surfaces.[2] Handling requires the use of non-sparking tools, explosion-proof equipment, and grounding of containers to prevent static discharge.[1][2] |
| Skin Irritation | H315: Causes skin irritation[3] | Direct contact can lead to redness, itching, and inflammation. The ester functional group can potentially hydrolyze on the skin, contributing to irritation. Prolonged or repeated contact may lead to dermatitis.[4] |
| Eye Irritation/Damage | H319: Causes serious eye irritation[3] | Splashes can cause significant irritation, pain, and potential damage to the cornea. The chemical's properties necessitate robust eye protection to prevent irreversible harm. |
| Respiratory Irritation | H335: May cause respiratory irritation[3] | Inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.[4] The compound is volatile, increasing the risk of vapor inhalation.[4][5] |
| Acute Toxicity | H302: Harmful if swallowed[3]H332: Harmful if inhaled[3] | Ingestion or significant inhalation can be harmful. Accidental ingestion may cause systemic effects.[6] |
Core PPE Recommendations for Laboratory Operations
The selection of PPE must be tailored to the specific task being performed. A risk assessment should always precede any laboratory work.[7] The following table outlines the recommended PPE for handling Methyl 2-amino-3,3-dimethylbutanoate in various common laboratory scenarios.
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Weighing & Prep (<1g, in fume hood) | Safety glasses with side shields[1][8] | Standard nitrile gloves[9] | Flame-resistant (FR) lab coat, fully buttoned[9] | Not typically required if performed in a certified fume hood. |
| Solution & Reagent Prep (<100mL, in fume hood) | Chemical splash goggles[9] | Nitrile gloves (consider double-gloving)[7] | FR lab coat, fully buttoned[9] | Not typically required if performed in a certified fume hood. |
| Reaction Setup & Workup (>100mL or heating) | Chemical splash goggles and a face shield[1][9] | Nitrile gloves (double-gloving recommended)[7] | FR lab coat and a chemical-resistant apron | Required if there is a potential to exceed exposure limits or if ventilation is inadequate. Use a vapor respirator.[1] |
| Spill Cleanup | Chemical splash goggles and a face shield[1] | Heavy-duty nitrile or neoprene gloves[9] | FR lab coat and a chemical-resistant apron | Required. Use a full-face respirator with organic vapor cartridges.[2] |
Procedural Guidance: From Selection to Disposal
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE when working with Methyl 2-amino-3,3-dimethylbutanoate. This workflow ensures that the level of protection matches the level of risk for any given task.
Caption: PPE selection workflow based on task-specific risk assessment.
Protocol for Donning and Doffing PPE
Properly putting on and removing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Put on a flame-resistant lab coat, ensuring it is fully buttoned.
-
Respirator (if required): Perform a seal check according to the manufacturer's instructions.
-
Eye and Face Protection: Put on safety goggles. If required, place a face shield over the goggles.
-
Gloves: Put on the first pair of nitrile gloves. If double-gloving, put the second pair on over the first, ensuring the cuffs of the outer glove go over the sleeve of the lab coat.
Doffing (Taking Off) Sequence:
-
Outer Gloves (if double-gloved): Remove the outer pair of gloves without touching your skin. Peel one glove off by grasping the cuff and pulling it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of immediately.
-
Lab Coat: Unbutton the lab coat. Remove it by rolling it down your arms, keeping the contaminated exterior folded inward.
-
Face Shield/Goggles: Remove by handling the strap or earpieces from behind your head.
-
Respirator (if used): Remove from behind your head.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[1][10]
Emergency Protocol: Spill Management
In the event of a spill, a rapid and safe response is crucial.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Secure the Area: Restrict access to the spill area. Eliminate all ignition sources.
-
Don Appropriate PPE: Before re-entering, don the enhanced PPE outlined in Table 2 for spill cleanup, including a full-face respirator with organic vapor cartridges, a chemical-resistant apron, and heavy-duty gloves.[1][2]
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[6] Do not use combustible materials like paper towels.
-
Collect Waste: Using non-sparking tools, carefully collect the absorbent material and contaminated debris.[2] Place it into a clearly labeled, sealable container for hazardous waste.[6]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of PPE: All PPE used during the cleanup must be considered contaminated and disposed of as hazardous waste.
Disposal of Contaminated Materials
All materials contaminated with Methyl 2-amino-3,3-dimethylbutanoate, including used PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.
-
Waste Collection: Collect all contaminated solid and liquid waste in separate, designated, and properly labeled hazardous waste containers.[2][6]
-
Labeling: Ensure containers are labeled with the full chemical name and associated hazards.
-
Regulations: Adhere strictly to all local, state, and federal regulations for the disposal of flammable and hazardous chemical waste.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
By adhering to these rigorous PPE protocols and operational plans, you can significantly mitigate the risks associated with handling Methyl 2-amino-3,3-dimethylbutanoate, ensuring a safer laboratory environment for yourself and your colleagues.
References
-
Chemical Safety: Personal Protective Equipment. University of California, Riverside Environmental Health & Safety. [Link]
-
Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health & Safety. [Link]
-
Practical Tips for Personal Protective Equipment. University of Wisconsin-Madison Environment, Health & Safety. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. methyl (2S)-2-amino-3,3-dimethylbutanoate - Safety Data Sheet [chemicalbook.com]
- 3. qcc.edu [qcc.edu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. methyl (2S)-2-amino-3,3-dimethylbutanoate | 63038-26-6 [chemicalbook.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Practical Tips for Personal Protective Equipment – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. fishersci.co.uk [fishersci.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
